PROTAC BRD4 Degrader-9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C59H71F2N9O15S4 |
|---|---|
Molecular Weight |
1312.5 g/mol |
IUPAC Name |
[(3R,5S)-1-[(2S)-2-[[2-[2-[2-[2-[[8-(3,5-difluoro-2-pyridinyl)-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carbonyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-5-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-3-yl] (2-methyl-2-methylsulfonylsulfanylpropyl) carbonate |
InChI |
InChI=1S/C59H71F2N9O15S4/c1-34-50(86-33-66-34)36-12-10-35(11-13-36)24-65-54(73)46-22-40(85-57(76)84-32-59(5,6)87-89(9,79)80)28-70(46)56(75)51(58(2,3)4)67-47(71)30-83-19-18-82-17-16-81-15-14-62-53(72)41-23-45-42(20-37(41)31-88(8,77)78)43-29-68(7)55(74)49-48(43)38(25-63-49)27-69(45)52-44(61)21-39(60)26-64-52/h10-13,20-21,23,25-26,29,33,40,46,51,63H,14-19,22,24,27-28,30-32H2,1-9H3,(H,62,72)(H,65,73)(H,67,71)/t40-,46+,51-/m1/s1 |
InChI Key |
YJTABYQWTJXVHI-DEYDXPIJSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)OC(=O)OCC(C)(C)SS(=O)(=O)C |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)OC(=O)OCC(C)(C)SS(=O)(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to PROTAC BRD4 Degrader-E3 Ligase Recruitment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Proteolysis Targeting Chimeras (PROTACs) designed to degrade Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and transcriptional regulator implicated in cancer and other diseases. The focus is on the critical aspect of E3 ubiquitin ligase recruitment, a cornerstone of PROTAC technology.
Introduction to PROTAC Technology and BRD4 as a Target
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins rather than simply inhibiting their function. A PROTAC consists of two distinct ligands connected by a flexible linker: one ligand binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This dual binding brings the POI and the E3 ligase into close proximity, facilitating the transfer of ubiquitin from the E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1][2][3][4][5]
BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a high-value target in drug discovery, particularly in oncology. BRD4 plays a crucial role in regulating the transcription of key oncogenes, including c-MYC, through its interaction with acetylated histones in chromatin.[6][7] Small molecule inhibitors of BRD4 have shown therapeutic promise, but their efficacy can be limited by factors such as high required doses and the development of resistance. PROTAC-mediated degradation of BRD4 offers a compelling alternative, as it can lead to a more profound and sustained suppression of BRD4 activity.[4][8]
E3 Ligase Recruitment: The Core of BRD4 PROTAC Action
The choice of the E3 ligase to be recruited is a critical determinant of a PROTAC's efficacy, selectivity, and overall pharmacological profile. The two most commonly utilized E3 ligases in PROTAC design are Cereblon (CRBN) and the von Hippel-Lindau (VHL) tumor suppressor.[][10][11]
Cereblon (CRBN): CRBN is a substrate receptor for the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4^CRBN^). Ligands for CRBN are typically derived from immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide. BRD4 PROTACs that recruit CRBN, such as ARV-825 and dBET1 , have demonstrated potent degradation of BRD4.[4][8][12] CRBN is primarily located in the nucleus, which can be advantageous for targeting nuclear proteins like BRD4.[]
von Hippel-Lindau (VHL): VHL is the substrate recognition component of the CUL2-RBX1-elongin B/C E3 ligase complex (CRL2^VHL^). VHL ligands are often based on a hydroxyproline motif that mimics the binding of its natural substrate, hypoxia-inducible factor 1α (HIF-1α). MZ1 is a well-characterized BRD4 PROTAC that recruits VHL.[1][5][13] VHL is present in both the cytoplasm and the nucleus, offering flexibility in targeting proteins in different cellular compartments.[]
The selection between CRBN and VHL recruitment can influence a PROTAC's degradation profile, including its cell-type specificity and potential off-target effects. The expression levels of the respective E3 ligases in different tissues and disease states are a key consideration in the design of tissue-selective degraders.[14]
Quantitative Data on BRD4 PROTACs
The potency and efficacy of BRD4 PROTACs are characterized by several key quantitative parameters. These include the binding affinities (Kd) of the PROTAC for both BRD4 and the E3 ligase, the efficiency of degradation (DC50 and Dmax), and the cooperativity of ternary complex formation.
| PROTAC | E3 Ligase Recruited | Target | Binding Affinity (Kd) | Degradation (DC50) | Dmax (% Degradation) | Cooperativity (α) |
| MZ1 | VHL | BRD4(BD2) | vs VHL: 67 nM; vs BRD4(BD2): 18 nM | ~10-100 nM (cell line dependent) | >90% | ~5-10 |
| ARV-825 | CRBN | BRD4 | vs CRBN: ~3 µM (pomalidomide); vs BRD4: ~10 nM (OTX015) | <1 nM | >90% | Not widely reported |
| dBET1 | CRBN | BRD4 | vs CRBN: (thalidomide moiety); vs BRD4: (JQ1 moiety) | ~100-500 nM | >80% | Not widely reported |
| ARV-771 | VHL | BETs | Not specified | <5 nM | >95% | Not specified |
| QCA570 | Not specified | BRD4 | Not specified | ~1 nM | Not specified | Not specified |
Note: The values presented are approximate and can vary depending on the specific assay conditions and cell lines used.
Experimental Protocols
The characterization of BRD4 PROTACs involves a series of key experiments to assess their binding, degradation, and cellular effects.
Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method to quantify the formation of the PROTAC-induced ternary complex.[15][16][17]
Principle: This assay uses a pair of antibodies, one labeled with a donor fluorophore (e.g., Terbium) that binds to a tagged E3 ligase, and the other with an acceptor fluorophore (e.g., Fluorescein or a proprietary dye) that binds to a tagged BRD4. When the PROTAC brings BRD4 and the E3 ligase into proximity, FRET occurs from the donor to the acceptor, generating a measurable signal.
Detailed Methodology:
-
Reagents:
-
Purified, tagged recombinant BRD4 (e.g., GST-BRD4).
-
Purified, tagged recombinant E3 ligase complex (e.g., His-CRBN/DDB1).
-
Terbium-labeled anti-tag antibody (e.g., anti-GST).
-
Fluorescently labeled anti-tag antibody (e.g., anti-His).
-
PROTAC of interest.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20).[17]
-
-
Procedure:
-
Prepare a solution of the tagged BRD4 protein and the Terbium-labeled antibody in assay buffer.
-
Prepare a solution of the tagged E3 ligase and the fluorescently labeled antibody in assay buffer.
-
In a 384-well plate, add the PROTAC at various concentrations.
-
Add the BRD4/antibody mix and the E3 ligase/antibody mix to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60-180 minutes).[15][18]
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (donor and acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
-
Cellular BRD4 Degradation Assay (Western Blot)
Western blotting is a standard technique to directly measure the reduction in cellular BRD4 protein levels following PROTAC treatment.[19][20][21][22][23]
Principle: Cells are treated with the PROTAC, and the total protein is extracted. The proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with an antibody specific for BRD4. The amount of BRD4 protein is then quantified and normalized to a loading control.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., a relevant cancer cell line) at an appropriate density.
-
Treat the cells with a dose-response of the PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on a polyacrylamide gel by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for BRD4 and a loading control (e.g., GAPDH or β-actin) using densitometry software.
-
Normalize the BRD4 signal to the loading control.
-
Plot the normalized BRD4 levels against the PROTAC concentration to determine the DC50 and Dmax.
-
Cellular Target Engagement and Degradation (NanoBRET™)
NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a live-cell assay that can be used to measure both the engagement of the PROTAC with BRD4 and the subsequent degradation of the protein.[24][25][26][27][28]
Principle: For target engagement, cells express BRD4 fused to NanoLuc® luciferase. A fluorescent tracer that binds to BRD4 is added, leading to BRET. A competing PROTAC will displace the tracer, causing a decrease in the BRET signal. For degradation, the total luminescence of the NanoLuc®-BRD4 fusion is measured over time after PROTAC treatment.
Detailed Methodology (Degradation):
-
Cell Line: Use a cell line stably expressing a NanoLuc®-BRD4 fusion protein.
-
Procedure:
-
Seed the cells in a 96- or 384-well plate.
-
Treat the cells with the PROTAC at various concentrations.
-
Incubate for the desired time points.
-
Add the Nano-Glo® Live Cell Reagent to the wells.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to a vehicle-treated control.
-
Plot the normalized luminescence against the PROTAC concentration to determine the DC50 for degradation.
-
Visualizations of Pathways and Workflows
PROTAC-Mediated BRD4 Degradation Pathway
Caption: PROTAC-mediated degradation of BRD4 and its downstream effects.
Experimental Workflow for BRD4 PROTAC Characterization
Caption: A typical experimental workflow for characterizing a BRD4 PROTAC.
Logical Relationship of Ternary Complex Formation
Caption: Logical representation of ternary complex formation and cooperativity.
Downstream Signaling Consequences of BRD4 Degradation
The degradation of BRD4 has profound effects on cellular signaling pathways that are critical for cancer cell proliferation and survival.
-
c-MYC Suppression: BRD4 is a key transcriptional coactivator of the c-MYC oncogene. By evicting BRD4 from the c-MYC promoter and super-enhancers, BRD4 inhibitors downregulate c-MYC transcription. PROTAC-mediated degradation of BRD4 leads to a more robust and sustained suppression of c-MYC expression compared to inhibition alone.[7][8] However, some studies suggest that BRD4 can also negatively regulate MYC protein stability, indicating a complex interplay.[29][30]
-
NF-κB Pathway Inhibition: BRD4 has been shown to interact with the acetylated RelA subunit of NF-κB, a key transcription factor in inflammation and cancer. This interaction stabilizes RelA in the nucleus and enhances its transcriptional activity. Degradation of BRD4 can therefore lead to the destabilization of RelA and the suppression of NF-κB-dependent gene expression.[31]
Conclusion
PROTAC-mediated degradation of BRD4 represents a powerful therapeutic strategy. The choice of E3 ligase, either CRBN or VHL, is a critical design element that influences the potency, selectivity, and overall pharmacological properties of the degrader. A thorough characterization of BRD4 PROTACs, encompassing quantitative measurements of binding and degradation, detailed mechanistic studies, and an understanding of their impact on downstream signaling, is essential for the development of novel and effective therapeutics. This guide provides a foundational framework for researchers and drug developers working in this exciting and rapidly advancing field.
References
- 1. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 4. PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation [elifesciences.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. axonmedchem.com [axonmedchem.com]
- 10. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. First ternary crystal structure of a PROTAC bound to to its E3 ligase VHL and Brd4 target – Ciulli Laboratory [sites.dundee.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. bmglabtech.com [bmglabtech.com]
- 18. resources.amsbio.com [resources.amsbio.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bosterbio.com [bosterbio.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. bio-rad.com [bio-rad.com]
- 24. NanoBRET™ BRD4/Histone H3.3 Interaction Assay Protocol [promega.sg]
- 25. reactionbiology.com [reactionbiology.com]
- 26. promega.com [promega.com]
- 27. bmglabtech.com [bmglabtech.com]
- 28. selvita.com [selvita.com]
- 29. MYC protein stability is negatively regulated by BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 30. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 31. Brd4 maintains constitutively active NF-κB in cancer cells by binding to acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to PROTAC BRD4 Degrader-9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PROTAC BRD4 Degrader-9, a potent and specific degrader of the bromodomain and extra-terminal domain (BET) protein BRD4. This document details its mechanism of action, quantitative biochemical and cellular characteristics, and provides detailed experimental protocols for its characterization.
Note on E3 Ligase Recruitment: Initial inquiries specified a Cereblon (CRBN) ligand for this PROTAC. However, publicly available data and the primary literature confirm that this compound (also referred to as compound 8a) recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of BRD4.
Introduction to this compound
This compound is a heterobifunctional molecule designed to specifically target the epigenetic reader protein BRD4 for degradation via the ubiquitin-proteasome system. It consists of a ligand that binds to the bromodomains of BRD4, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase. By inducing the formation of a ternary complex between BRD4 and VHL, this compound facilitates the polyubiquitination of BRD4, marking it for subsequent degradation by the proteasome.
BRD4 is a critical regulator of gene expression and is implicated in the pathogenesis of numerous cancers and inflammatory diseases. Its degradation offers a promising therapeutic strategy to downregulate the expression of key oncogenes, such as c-MYC, and inhibit cancer cell proliferation.
Mechanism of Action
The mechanism of action of this compound follows the canonical PROTAC-mediated protein degradation pathway:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to a bromodomain of BRD4 and the VHL E3 ligase, forming a BRD4-PROTAC-VHL ternary complex.
-
Ubiquitination: The formation of this ternary complex brings BRD4 into close proximity to the E3 ligase machinery, leading to the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of BRD4.
-
Proteasomal Degradation: The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.
-
Catalytic Cycle: After inducing degradation, the PROTAC molecule is released and can engage in further rounds of BRD4 degradation, acting in a catalytic manner.
Quantitative Data
The following tables summarize the key quantitative data for this compound and related compounds. Data for "this compound (compound 8a)" is primarily from its antibody-drug conjugate (ADC) form, as detailed in the primary literature. For comparative purposes, data for a closely related compound, "PROTAC BRD4 Degrader-8 (compound 8)," is also included.[1][2]
Table 1: Binding Affinities and Cellular Degradation Potency
| Compound | Target | Assay Type | Kd / IC50 (nM) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PROTAC BRD4 Degrader-8 (compound 8) | BRD4 BD1 | Biochemical | 1.1 | - | - | - | [2] |
| BRD4 BD2 | Biochemical | 1.4 | - | - | - | [2] | |
| BRD4 | Degradation | - | 7.5 | >95 | PC3 | [1][2] | |
| This compound (compound 8a) - STEAP1 ADC | BRD4 | Degradation | - | 0.86 | >95 | PC3 | [3][4][5][6] |
| This compound (compound 8a) - CLL1 ADC | BRD4 | Degradation | - | 7.6 | >95 | PC3 | [3][4][5][6] |
Table 2: In Vitro Antiproliferative Activity
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| PROTAC BRD4 Degrader-8 (compound 8) | PC3 | Cell Viability (6 days) | 28 | [1][2] |
| PROTAC BRD4 Degrader-8 (compound 8) | MV4-11 | MYC Transcript Suppression (4h) | 11 | [1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of BRD4 degraders.
Western Blot for BRD4 Degradation
This protocol is for determining the dose-dependent degradation of BRD4 in cultured cells.
Experimental Workflow:
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., PC3, MV4-11) in 12-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of this compound for the desired time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD4 and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the BRD4 signal to the loading control and plot the percentage of remaining BRD4 relative to the vehicle control to determine DC50 and Dmax values.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
ITC measures the heat change upon binding of molecules, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).
Methodology:
-
Protein and Compound Preparation: Dialyze purified BRD4 bromodomain (e.g., BD1 or BD2) and VHL-ElonginB-ElonginC (VCB) complex into the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). Dissolve this compound in the same buffer.
-
Binary Binding Measurement:
-
To measure PROTAC binding to VCB, titrate the PROTAC solution into the VCB solution in the ITC cell.
-
To measure PROTAC binding to BRD4, titrate the PROTAC solution into the BRD4 solution.
-
-
Ternary Complex Formation Measurement: To measure the affinity of the ternary complex, saturate the PROTAC with one of the proteins (e.g., by pre-incubating the PROTAC with a molar excess of BRD4) and titrate this complex into the VCB solution.
-
Data Analysis: Analyze the resulting thermograms to determine the binding affinity (Kd) for each interaction. The cooperativity (α) of ternary complex formation can be calculated as the ratio of the binary binding affinity to the ternary binding affinity.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique to measure the kinetics (association and dissociation rates) and affinity of molecular interactions in real-time.
Methodology:
-
Immobilization: Immobilize the VCB complex onto a sensor chip surface.
-
Binary Interaction Analysis: Flow solutions of this compound at various concentrations over the chip surface to measure the binding kinetics and affinity to VCB.
-
Ternary Interaction Analysis: Pre-incubate this compound with a saturating concentration of the BRD4 bromodomain. Flow this mixture at various concentrations over the VCB-immobilized surface to measure the kinetics and affinity of the ternary complex formation.
-
Data Analysis: Fit the sensorgrams to appropriate binding models to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).
Cell Viability Assay
This protocol is for assessing the effect of this compound on cancer cell proliferation.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., PC3, MV4-11) in 96-well plates at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo®, MTT) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence (for CellTiter-Glo®) or absorbance (for MTT) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the cell viability against the compound concentration to determine the IC50 value.
BRD4 Signaling Pathways
BRD4 is a key transcriptional co-activator that plays a central role in several signaling pathways critical for cancer cell proliferation and survival. By binding to acetylated histones at enhancers and promoters, BRD4 recruits the positive transcription elongation factor b (P-TEFb) complex, which in turn phosphorylates RNA polymerase II to stimulate transcriptional elongation.
Key BRD4-Regulated Pathways:
-
c-MYC Oncogene Regulation: BRD4 is a critical regulator of the MYC oncogene, which drives cell proliferation, growth, and metabolism.
-
NF-κB Signaling: BRD4 interacts with and enhances the transcriptional activity of the NF-κB component RELA, promoting the expression of pro-inflammatory and anti-apoptotic genes.[7]
-
Cell Cycle Progression: BRD4 regulates the expression of genes involved in cell cycle progression, such as Cyclin D1.
-
DNA Damage Response: BRD4 is involved in the cellular response to DNA damage.
Conclusion
This compound is a valuable research tool for studying the biological functions of BRD4 and for the development of novel therapeutics targeting this key epigenetic regulator. Its potent and specific degradation of BRD4 via the VHL-mediated ubiquitin-proteasome pathway provides a powerful approach to modulate BRD4-dependent signaling and inhibit cancer cell growth. The experimental protocols and data presented in this guide offer a framework for the further investigation and application of this and other BRD4-targeting PROTACs.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound|CAS 2417370-42-2|DC Chemicals [dcchemicals.com]
- 6. This compound - Immunomart [immunomart.org]
- 7. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
PROTAC BRD4 Degrader-9 chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of PROTAC BRD4 Degrader-9, a potent and specific degrader of the bromodomain and extra-terminal domain (BET) protein BRD4. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Chemical Structure and Properties
This compound, also referred to as compound 8a in some literature, is a proteolysis-targeting chimera (PROTAC). It is a heterobifunctional molecule designed to specifically target BRD4 for degradation by hijacking the ubiquitin-proteasome system. The molecule consists of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a ligand that binds to the BRD4 protein.
Below is a summary of the key chemical properties of this compound:
| Property | Value |
| CAS Number | 2417370-42-2 |
| Molecular Formula | C₅₉H₇₁F₂N₉O₁₅S₄ |
| Molecular Weight | 1312.5 g/mol |
| Known Ligands | von Hippel-Lindau (VHL) and BRD4 |
Mechanism of Action
This compound functions by inducing the proximity of BRD4 to the VHL E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BRD4 by the proteasome. This event-driven pharmacology allows for the catalytic degradation of the target protein, offering a powerful alternative to traditional occupancy-based inhibitors.
In Vitro Activity
This compound has demonstrated potent and specific degradation of BRD4 in cellular assays. When conjugated with specific antibodies for targeted delivery, its efficacy is significantly enhanced. The following table summarizes the reported in vitro degradation capacity (DC₅₀) in PC3 prostate cancer cells.
| Antibody Conjugate | Target Cell Line | DC₅₀ (nM) |
| STEAP1 Antibody | PC3 | 0.86 |
| CLL1 Antibody | PC3 | 7.6 |
Experimental Protocols
The following are detailed methodologies for key experiments typically performed to characterize this compound. These protocols are based on standard techniques and should be adapted from the primary literature for specific experimental conditions.[1]
BRD4 Degradation Assay (Western Blot)
This protocol outlines the assessment of BRD4 protein levels in cells following treatment with this compound.
-
Cell Culture and Treatment:
-
Plate PC3 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (or antibody-drug conjugate) for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Include a vehicle control (e.g., DMSO) and a positive control degrader if available.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the BRD4 band intensity to the loading control.
-
Calculate the percentage of BRD4 degradation relative to the vehicle control.
-
Determine the DC₅₀ value by plotting the percentage of degradation against the logarithm of the degrader concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of BRD4 degradation on cell proliferation and viability.
-
Cell Seeding:
-
Seed PC3 cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Include a vehicle control and a positive control cytotoxic agent.
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for evaluating a PROTAC and the logical relationship of its components.
References
Unveiling the Target Selectivity of PROTAC BRD4 Degrader-9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality capable of selectively degrading target proteins. Among the most pursued targets is Bromodomain-containing protein 4 (BRD4), a key epigenetic reader involved in cancer pathogenesis. This technical guide provides a detailed overview of the target selectivity profile of PROTAC BRD4 Degrader-9 (also known as HY-138632). While comprehensive selectivity data for this specific degrader remains limited in the public domain, this document synthesizes the available information and supplements it with comparative data from well-characterized BRD4 degraders to offer a broader understanding of selectivity in this class of compounds. We will delve into the quantitative aspects of degradation, the experimental methodologies employed for characterization, and the underlying molecular mechanisms governing selectivity.
Introduction to BRD4 and PROTAC-mediated Degradation
The Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4, are critical regulators of gene transcription. Their dysregulation is implicated in a multitude of diseases, most notably cancer. Small-molecule inhibitors of BET bromodomains have shown therapeutic promise, but challenges such as incomplete target inhibition and dose-limiting toxicities have spurred the development of alternative strategies.
PROTACs represent a paradigm shift from occupancy-driven inhibition to event-driven pharmacology. These bifunctional molecules hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to induce the degradation of a specific target protein. A PROTAC consists of three key components: a ligand that binds to the target protein (e.g., BRD4), a ligand that recruits an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a flexible linker connecting the two. This tripartite assembly forms a ternary complex, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.
This compound: Profile and Mechanism
This compound is a heterobifunctional molecule that links a ligand for the VHL E3 ligase to a BRD4-binding moiety.[1][2][3][4][5][6] Its primary application, as detailed in the available literature, is in the context of antibody-drug conjugates (ADCs), where the PROTAC is delivered specifically to cancer cells.
Quantitative Degradation Data
The publicly available data on this compound focuses on its efficacy when conjugated to antibodies targeting specific cell surface proteins. In a study by Dragovich et al. (2021), the degrader was conjugated to antibodies against STEAP1 and CLL1, which are expressed on the surface of PC3 prostate cancer cells. The resulting ADCs demonstrated potent and specific degradation of BRD4 within these target cells.[1][2][3]
| PROTAC Conjugate | Target Cell Line | DC50 (nM) |
| This compound-STEAP1 ADC | PC3 | 0.86 |
| This compound-CLL1 ADC | PC3 | 7.6 |
Table 1: Degradation Potency of this compound Antibody-Drug Conjugates. DC50 represents the concentration of the conjugate required to induce 50% degradation of the target protein.
It is crucial to note that this data reflects the potency of the entire ADC construct and is dependent on antibody binding and internalization. The intrinsic degradation potency and selectivity of the unconjugated this compound molecule have not been extensively reported in publicly accessible sources.
Comparative Selectivity of BRD4 PROTACs
To provide a broader context for the selectivity of BRD4 degraders, this section presents data from well-characterized BRD4 PROTACs. The selectivity of a PROTAC is a critical attribute, as off-target degradation can lead to unintended cellular effects and toxicity.
Binding Affinity and Degradation Potency
The following table summarizes the binding affinities and degradation potencies of several prominent BRD4 degraders.
| Degrader | E3 Ligase | Target | Binding Affinity (Kd, nM) | Degradation (DC50, nM) | Cell Line |
| ARV-771 | VHL | BRD2(1)/BRD2(2) | 34 / 4.7 | < 5 (pan-BET) | 22Rv1 |
| BRD3(1)/BRD3(2) | 8.3 / 7.6 | ||||
| BRD4(1)/BRD4(2) | 9.6 / 7.6 | ||||
| dBET1 | CRBN | BRD4(1) | 20 (IC50) | ~100 | MV4;11 |
| MZ1 | VHL | BRD2(1)/BRD2(2) | 62 / 60 | - | - |
| BRD3(1)/BRD3(2) | 21 / 13 | ||||
| BRD4(1)/BRD4(2) | 39 / 15 |
Table 2: Comparative Binding and Degradation Data for Selected BRD4 PROTACs. Data is compiled from various sources. Note that ARV-771 is a pan-BET degrader.
Proteome-wide Selectivity
Global proteomics studies are the gold standard for assessing the selectivity of a degrader. For instance, a study on dBET1 demonstrated its high selectivity for the BET family. Out of 7,429 proteins detected, only BRD2, BRD3, and BRD4 were significantly downregulated upon treatment. This highlights the potential for achieving exquisite selectivity with PROTACs, which can surpass the selectivity of the parent binder.
Experimental Protocols for Selectivity Profiling
Assessing the selectivity of a PROTAC degrader involves a multi-faceted approach, starting from initial binding assays to comprehensive proteomic analyses.
Binding Affinity Assays
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the dissociation constant (Kd), stoichiometry, and thermodynamic parameters of the interaction between the PROTAC and the target protein or the E3 ligase.
-
Surface Plasmon Resonance (SPR): Immobilizes one binding partner on a sensor chip and flows the other over it to measure real-time association and dissociation rates, from which the Kd can be calculated.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A proximity-based assay that measures the binding of a fluorescently labeled ligand to a target protein, often used in a competitive format to determine the affinity of an unlabeled compound.
Cellular Degradation Assays
-
Western Blotting: A semi-quantitative method to measure the levels of the target protein in cell lysates after treatment with the degrader.
-
In-Cell Western/On-Cell Western: A quantitative, high-throughput alternative to traditional Western blotting performed in microplates.
-
HiBiT Lytic Detection System: A sensitive and quantitative assay where the target protein is tagged with a small peptide (HiBiT). Degradation is measured by the loss of luminescence upon the addition of a detection reagent.
-
Flow Cytometry: Can be used to quantify intracellular protein levels using fluorescently labeled antibodies.
Proteomics-Based Selectivity Profiling
-
Mass Spectrometry (MS)-based Proteomics: Provides an unbiased, global view of protein abundance changes in a cell upon PROTAC treatment.
-
Sample Preparation: Cells are treated with the PROTAC or a vehicle control. Proteins are extracted, digested into peptides, and often labeled with isobaric tags (e.g., TMT, iTRAQ) for multiplexed quantification.
-
LC-MS/MS Analysis: Labeled peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry to identify and quantify thousands of proteins.
-
Data Analysis: The relative abundance of each protein in the PROTAC-treated sample is compared to the control to identify off-target degradation.
-
Visualizing PROTAC Mechanisms and Workflows
Mechanism of Action of a BRD4 PROTAC
Caption: Mechanism of action of a BRD4 PROTAC degrader.
Experimental Workflow for Selectivity Profiling
Caption: Experimental workflow for PROTAC selectivity profiling.
Conclusion
This compound is a potent degrader of BRD4, particularly when utilized in an antibody-drug conjugate context for targeted delivery. While its intrinsic and proteome-wide selectivity profile is not yet extensively documented in the public domain, the broader class of BRD4 PROTACs has demonstrated the potential for high selectivity. A rigorous and multi-pronged experimental approach, encompassing biophysical, cellular, and proteomic methods, is essential for the comprehensive characterization of a PROTAC's selectivity. As the field of targeted protein degradation continues to evolve, the detailed elucidation of selectivity profiles will be paramount for the development of safe and effective PROTAC therapeutics.
References
The Differential Impact of PROTACs on BRD4 Isoforms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 4 (BRD4), a key member of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a critical regulator of gene expression and a high-priority target in oncology and other therapeutic areas. BRD4 exists in two main isoforms, a long (BRD4-L) and a short (BRD4-S) variant, which exhibit distinct and sometimes opposing functions in cellular processes, including cancer progression. The advent of Proteolysis Targeting Chimeras (PROTACs) has provided a powerful modality to induce the degradation of BRD4. However, the effect of these degraders on the individual BRD4 isoforms is a critical consideration for therapeutic development. This technical guide provides an in-depth analysis of the effects of various PROTAC BRD4 degraders on BRD4 isoforms, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows. While specific isoform degradation data for "PROTAC BRD4 Degrader-9" is not extensively available in the public domain, this guide will focus on well-characterized selective and non-selective PROTACs to illustrate the principles of isoform-targeted protein degradation.
PROTAC-Mediated Degradation of BRD4: An Overview
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins. A PROTAC molecule consists of a ligand that binds to the target protein (in this case, BRD4), a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)). This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Isoform-Selective Degradation of BRD4
Recent studies have revealed that it is possible to develop PROTACs that exhibit selectivity for one BRD4 isoform over the other. This selectivity can arise from differences in the ternary complex formation, influenced by the specific PROTAC architecture and the structural nuances between the BRD4 long and short isoforms. Below is a summary of quantitative data for several key BRD4 PROTACs with varying isoform selectivities.
Table 1: Quantitative Analysis of BRD4 Isoform Degradation by Selective PROTACs
| PROTAC Molecule | Target Selectivity | Cell Line | DC50 (BRD4-L) | DC50 (BRD4-S) | Dmax | E3 Ligase Recruited | Reference |
| Compound 24 | BRD4-L Selective | MCF7 | Not specified | No degradation | >90% (BRD4-L) | Not specified | [1][2] |
| MS83 | BRD4-S Selective | MDA-MB-231 | No degradation | Not specified | >90% (BRD4-S) | KEAP1 | [3] |
| 6b | BRD4 Selective (pan-isoform) | HCC1806 | ~10 nM | ~10 nM | >95% | CRBN | [1] |
| ZXH-3-26 | BRD4 Selective (pan-isoform) | HeLa | Not specified | Not specified | >95% | VHL | [3] |
Note: DC50 represents the concentration required to achieve 50% degradation of the target protein. Dmax is the maximum percentage of degradation observed. "Not specified" indicates that the exact value was not provided in the cited literature, though the selective degradation was demonstrated through Western blot analysis.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PROTAC efficacy and selectivity. Below are protocols for key experiments involved in characterizing the effects of BRD4 degraders on its isoforms.
Western Blotting for BRD4 Isoform Degradation
This protocol is designed to qualitatively and semi-quantitatively assess the degradation of BRD4 long and short isoforms in response to PROTAC treatment.
a. Cell Lysis and Protein Quantification:
-
Seed cells in 6-well plates and treat with varying concentrations of the PROTAC degrader for the desired time course (e.g., 2, 4, 8, 16, 24 hours).
-
Wash cells twice with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.
b. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples and prepare lysates with Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size. The long and short isoforms of BRD4 will appear as distinct bands.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C with gentle agitation. Ensure the antibody can detect both isoforms.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC degrader. Include a vehicle-only control.
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to verify the formation of the PROTAC-induced ternary complex between BRD4 and the recruited E3 ligase.
-
Treat cells with the PROTAC degrader and a proteasome inhibitor (e.g., MG132) to stabilize the ternary complex.
-
Lyse the cells in a non-denaturing lysis buffer.
-
Pre-clear the lysate with protein A/G agarose beads.
-
Incubate the lysate with an antibody against either BRD4 or the E3 ligase (e.g., VHL or CRBN) overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads several times to remove non-specific binding proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blotting, probing for all three components of the ternary complex: BRD4, the E3 ligase, and a tag on the PROTAC if available.
BRD4 Signaling and the Impact of Isoform-Selective Degradation
BRD4 plays a pivotal role in transcriptional regulation by recruiting the positive transcription elongation factor b (P-TEFb) to gene promoters, leading to the phosphorylation of RNA Polymerase II and subsequent transcriptional elongation. The long isoform, BRD4-L, is considered the primary driver of this process due to its C-terminal domain that interacts with P-TEFb. The differential degradation of BRD4 isoforms can, therefore, have distinct consequences on downstream signaling pathways, such as the MYC oncogene pathway, which is heavily reliant on BRD4-L for its expression.
Conclusion
The ability to selectively degrade BRD4 isoforms with PROTAC technology represents a significant advancement in the field of targeted protein degradation. This technical guide has provided a framework for understanding and evaluating the isoform-specific effects of BRD4 degraders. The quantitative data, detailed experimental protocols, and visual diagrams presented herein serve as a valuable resource for researchers and drug developers working to harness the full therapeutic potential of BRD4-targeting PROTACs. As the field continues to evolve, a deeper understanding of the functional consequences of degrading specific BRD4 isoforms will be paramount in designing the next generation of highly effective and precisely targeted therapies.
References
A Technical Guide to the Downstream Signaling Pathways of PROTAC BRD4 Degrader-9
Audience: Researchers, scientists, and drug development professionals.
Introduction: Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the body's own ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs).[1][2] This "event-driven" pharmacology allows a single PROTAC molecule to induce the degradation of multiple target proteins, offering a significant advantage over traditional "occupancy-driven" inhibitors.[1]
Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family, has emerged as a high-value therapeutic target in oncology and other diseases.[3] BRD4 acts as an epigenetic reader, binding to acetylated histones and recruiting transcriptional machinery to drive the expression of key oncogenes, including c-MYC.[3][4] While small molecule inhibitors of BRD4 have shown promise, their efficacy can be limited by a compensatory accumulation of the BRD4 protein.[3][5]
This technical guide focuses on the downstream signaling pathways affected by a representative VHL-based BRD4 degrader, herein referred to as PROTAC BRD4 Degrader-9 . By inducing the potent and sustained degradation of BRD4, this PROTAC triggers a cascade of cellular events that profoundly impact cancer cell survival and proliferation. The data and methodologies presented are compiled from studies on well-characterized BRD4 PROTACs such as MZ1, ARV-771, and dBET6, which serve as surrogates for the illustrative "Degrader-9".
Core Mechanism of Action
This compound is a heterobifunctional molecule comprising three key components: a ligand that binds to BRD4, a ligand that recruits an E3 ubiquitin ligase (such as Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a chemical linker connecting the two.[1][6] Its mechanism involves the formation of a ternary complex between BRD4 and the E3 ligase, leading to the polyubiquitination of BRD4 and its subsequent degradation by the 26S proteasome.[1][2] This process effectively eliminates the scaffold and non-scaffold functions of BRD4.
References
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The therapeutic effect of the BRD4-degrading PROTAC A1874 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PROTAC BRD4 Degrader-9 in Gene Transcription: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. PROTAC BRD4 Degrader-9, also widely known as ARV-825, is a potent and specific degrader of the Bromodomain and Extra-Terminal (BET) family protein, BRD4. BRD4 is a critical epigenetic reader that plays a pivotal role in the transcriptional regulation of key oncogenes, most notably c-MYC. This technical guide provides a comprehensive overview of the core functions of this compound, with a focus on its impact on gene transcription. We will delve into its mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize key pathways and workflows.
Introduction to BRD4 and its Role in Transcription
BRD4 is a member of the BET family of proteins, which are characterized by the presence of two tandem bromodomains that recognize and bind to acetylated lysine residues on histone tails. This interaction is crucial for BRD4's function as a transcriptional co-activator. By binding to acetylated chromatin at enhancers and promoters, BRD4 recruits the Positive Transcription Elongation Factor b (P-TEFb) complex. P-TEFb, in turn, phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), leading to the release of paused Pol II and promoting productive transcriptional elongation.[1] This process is essential for the expression of a multitude of genes involved in cell cycle progression, proliferation, and apoptosis. Dysregulation of BRD4 activity is a hallmark of various cancers, where it often drives the overexpression of oncogenes like c-MYC.
This compound (ARV-825): Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to the BRD4 protein, a linker, and a ligand for an E3 ubiquitin ligase, specifically Cereblon (CRBN).[2][3] Its mechanism of action involves the formation of a ternary complex between BRD4, the PROTAC molecule, and the E3 ligase. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the BRD4 protein. The polyubiquitinated BRD4 is then recognized and targeted for degradation by the 26S proteasome.[4] Unlike traditional small molecule inhibitors that only block the function of a protein, PROTACs lead to the physical elimination of the target protein, offering a more profound and sustained downstream effect.
Caption: Mechanism of this compound action.
Impact on Gene Transcription
The degradation of BRD4 by this compound has a profound impact on gene transcription, primarily through the downregulation of BRD4-dependent genes. The most well-characterized downstream effect is the suppression of the proto-oncogene c-MYC.[2][5] By eliminating BRD4, the recruitment of P-TEFb to the c-MYC promoter is inhibited, leading to a significant reduction in c-MYC mRNA and protein levels. This, in turn, affects the expression of a vast network of c-MYC target genes involved in cell growth, proliferation, and metabolism. The sustained degradation of BRD4 by PROTACs leads to a more durable suppression of c-MYC compared to traditional BRD4 inhibitors.[3]
Caption: Impact of BRD4 degradation on c-MYC transcription.
Quantitative Data Summary
The efficacy of this compound has been quantified across various cancer cell lines. The following tables summarize key performance metrics.
Table 1: Binding Affinity (Kd)
| Target | Ligand | Kd (nM) | Reference |
| BRD4 (BD1) | ARV-825 | 90 | [2][4] |
| BRD4 (BD2) | ARV-825 | 28 | [2][4] |
| Cereblon | ARV-825 | ~3000 | [4] |
Table 2: Degradation Potency (DC50)
| Cell Line | Cancer Type | DC50 (nM) | Reference |
| Burkitt's Lymphoma cells | Lymphoma | <1 | [3][6] |
| 22RV1 | Prostate Cancer | 0.57 | [7] |
| NAMALWA | Burkitt's Lymphoma | 1 | [7] |
| CA46 | Burkitt's Lymphoma | 1 | [7] |
| MOLT-4 | T-cell ALL | ~5 | [8] |
| Jurkat | T-cell ALL | ~5 | [8] |
Table 3: Anti-proliferative Activity (IC50)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia | 18.2 | [2] |
| Various AML cell lines | Acute Myeloid Leukemia | 2-50 | [9] |
| Gastric Cancer cell lines | Gastric Cancer | Varies | [10] |
| Cholangiocarcinoma cell lines | Cholangiocarcinoma | Varies | [11] |
| Neuroblastoma cell lines | Neuroblastoma | Varies | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Western Blotting for Protein Degradation
Objective: To determine the extent of BRD4 and downstream target (e.g., c-MYC) protein degradation following treatment with this compound.
Protocol:
-
Cell Culture and Treatment: Plate cells at a desired density and treat with various concentrations of this compound or vehicle control (DMSO) for specified time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BRD4, c-MYC, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression
Objective: To quantify the mRNA levels of BRD4 target genes (e.g., c-MYC) following this compound treatment.
Protocol:
-
Cell Culture and Treatment: Treat cells with this compound as described for Western blotting.
-
RNA Extraction: Isolate total RNA from cells using a commercial kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and gene-specific primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB).[13]
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Cell Viability Assay
Objective: To assess the effect of this compound on cell proliferation and viability.
Protocol (using CellTiter-Glo®):
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined density.
-
Compound Treatment: Treat cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).
-
Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® reagent to each well.[14][15][16]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.[15]
-
Luminescence Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 value by plotting the luminescence signal against the compound concentration.
Apoptosis Assay
Objective: To determine if this compound induces apoptosis in cancer cells.
Protocol (using Annexin V-FITC/PI Staining):
-
Cell Treatment: Treat cells with this compound at various concentrations.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[5][17][18][19]
-
Incubation: Incubate the cells in the dark at room temperature.[5][19]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
Objective: To investigate the effect of this compound on cell cycle progression.
Protocol (using Propidium Iodide Staining):
-
Cell Treatment and Harvesting: Treat cells with the PROTAC and harvest as described previously.
-
Fixation: Fix the cells in ice-cold 70% ethanol.[20][21][22]
-
Staining: Wash the fixed cells and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[1][20][21]
-
Incubation: Incubate the cells to allow for DNA staining and RNA degradation.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Visualizing Workflows and Relationships
Caption: A typical experimental workflow.
Conclusion
This compound is a powerful research tool and a promising therapeutic candidate that effectively induces the degradation of BRD4. Its primary role in gene transcription is the potent and sustained downregulation of BRD4-dependent genes, most notably the oncogene c-MYC. This targeted protein degradation leads to significant anti-proliferative and pro-apoptotic effects in various cancer models. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the multifaceted roles of this compound and to accelerate the development of novel targeted therapies.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medkoo.com [medkoo.com]
- 5. nacalai.com [nacalai.com]
- 6. Chromatin immunoprecipitation (ChIP) of plant transcription factors followed by sequencing (ChIP-SEQ) or hybridization to whole genome arrays (ChIP-CHIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ARV-825 Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e-century.us [e-century.us]
- 12. Frontiers | PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc [frontiersin.org]
- 13. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 15. promega.com [promega.com]
- 16. ch.promega.com [ch.promega.com]
- 17. abcam.cn [abcam.cn]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 21. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 22. corefacilities.iss.it [corefacilities.iss.it]
In Vitro Preliminary Studies of PROTAC BRD4 Degrader-9: A Technical Guide
This technical guide provides an in-depth overview of the preliminary in vitro evaluation of PROTAC BRD4 Degrader-9, a novel heterobifunctional molecule designed for the targeted degradation of the Bromodomain and Extra-Terminal (BET) family protein, BRD4. This document is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[1][2][3] PROTACs are bifunctional molecules that consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][4][5] This ternary complex formation facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.[2][6] BRD4, an epigenetic reader, is a key regulator of oncogenes such as c-MYC and is a prime therapeutic target in various cancers.[6] this compound has been engineered to selectively target BRD4 for degradation, offering a potentially more potent and durable anti-cancer effect compared to traditional inhibition.
Mechanism of Action
This compound functions by inducing the proximity of BRD4 to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[7] This induced ternary complex (BRD4 – this compound – VHL) facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the BRD4 protein. The resulting polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.[8] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple BRD4 proteins.[1][4]
References
- 1. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.bio-techne.com [resources.bio-techne.com]
- 5. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ubiquitination Assay - Profacgen [profacgen.com]
Methodological & Application
Application Notes and Protocols: PROTAC BRD4 Degrader-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins.[1][2][3] This document provides detailed protocols for the in vitro cell culture and analysis of cells treated with PROTAC BRD4 Degrader-9, a potent and selective degrader of the bromodomain and extra-terminal (BET) protein BRD4. BRD4 is a key epigenetic reader that plays a critical role in the transcriptional regulation of oncogenes such as c-MYC, making it an attractive target for cancer therapy.[4][5][6][7] this compound functions by recruiting BRD4 to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][8] These application notes provide a comprehensive guide for researchers utilizing this compound in cell culture experiments.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule composed of a ligand that binds to BRD4, a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL).[1][2] This tripartite complex formation brings BRD4 in close proximity to the E3 ligase, facilitating the transfer of ubiquitin to BRD4. The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.[2][9] This event-driven, catalytic mechanism allows for the degradation of multiple BRD4 molecules by a single PROTAC molecule.[2][8]
References
- 1. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 5. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting BRD4 and PI3K signaling pathways for the treatment of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.bio-techne.com [resources.bio-techne.com]
- 9. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
Application Notes and Protocols for PROTAC BRD4 Degrader-9
Evaluating the Efficacy of PROTAC BRD4 Degrader-9 via Western Blotting
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins.[1] this compound is a heterobifunctional molecule designed to target Bromodomain-containing protein 4 (BRD4), an epigenetic reader implicated in various cancers.[2] This degrader functions by simultaneously binding to BRD4 and an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase, thereby facilitating the ubiquitination and subsequent proteasomal degradation of BRD4.[2][3] This application note provides a detailed protocol for assessing the degradation of BRD4 in cancer cell lines upon treatment with this compound using Western blotting.
Mechanism of Action
This compound operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The molecule forms a ternary complex between BRD4 and the VHL E3 ligase.[1][3] This proximity induces the E3 ligase to tag BRD4 with ubiquitin molecules, marking it for recognition and degradation by the proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple BRD4 proteins.[1]
Caption: Mechanism of BRD4 degradation by this compound.
Quantitative Data Summary
The following table summarizes the reported degradation potency of this compound in a specific cancer cell line. This data is crucial for designing dose-response experiments.
| Compound | Cell Line | DC50 | Notes |
| This compound (conjugated with STEAP1 antibody) | PC3 (Prostate Cancer) | 0.86 nM | Antibody-mediated delivery enhances potency.[2] |
| This compound (conjugated with CLL1 antibody) | PC3 (Prostate Cancer) | 7.6 nM | Demonstrates the versatility of antibody-drug conjugates.[2] |
Experimental Protocol: Western Blot for BRD4 Degradation
This protocol outlines the steps to evaluate the degradation of BRD4 in cultured cells treated with this compound.
Materials and Reagents
-
Cell Line: PC3 prostate cancer cells (or other relevant cell lines)
-
This compound
-
Cell Culture Medium: (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
Primary Antibodies:
-
Rabbit anti-BRD4 antibody
-
Mouse anti-α-Tubulin or anti-GAPDH antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate (ECL)
-
PVDF membrane
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
Imaging System (e.g., LI-COR Odyssey Fc Imaging System[4])
Experimental Workflow
Caption: Workflow for Western Blot analysis of BRD4 degradation.
Step-by-Step Procedure
-
Cell Seeding and Treatment:
-
Seed PC3 cells into 12-well plates at an appropriate density to reach 70-80% confluency on the day of treatment.[4]
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. A suggested concentration range based on the DC50 values is 0.1 nM to 1000 nM.
-
Treat the cells with the different concentrations of the degrader for various time points (e.g., 4, 8, 16, 24 hours) to determine the optimal treatment duration.[5] Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold lysis buffer to each well and incubate on ice for 15-20 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each sample to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against BRD4 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Prepare the ECL chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
Strip the membrane (if necessary) and re-probe with a primary antibody against a loading control protein (α-Tubulin or GAPDH) to ensure equal protein loading across all lanes.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).[6]
-
Normalize the BRD4 band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the degrader concentration to determine the DC50 value (the concentration at which 50% of the target protein is degraded).
-
Expected Results
A successful experiment will show a dose- and time-dependent decrease in the intensity of the BRD4 band in cells treated with this compound compared to the vehicle control. The loading control bands should remain consistent across all lanes. Pre-treatment with a proteasome inhibitor like MG-132 should rescue the degradation of BRD4, confirming the proteasome-dependent mechanism of action.[6]
Conclusion
Western blotting is a robust and widely used method to quantify the degradation of BRD4 induced by this compound. This protocol provides a comprehensive framework for researchers to assess the efficacy and characterize the dose- and time-dependent effects of this degrader in relevant cancer cell models. The quantitative data obtained from these experiments are essential for the preclinical development of PROTAC-based therapeutics.
References
- 1. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Efficacy of PROTAC BRD4 Degrader-9: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for determining the half-maximal degradation concentration (DC50) and half-maximal inhibitory concentration (IC50) of PROTAC BRD4 Degrader-9.
Introduction to this compound
This compound (also referred to as compound 8a) is a heterobifunctional proteolysis-targeting chimera that induces the degradation of the bromodomain and extra-terminal domain (BET) protein BRD4. It is designed with a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and another ligand that targets BRD4.[1][2][3][4][5] By bringing BRD4 into proximity with the E3 ligase, the PROTAC facilitates the ubiquitination and subsequent proteasomal degradation of the BRD4 protein.
Quantitative Data Summary: DC50 and IC50 Values
The following table summarizes the reported DC50 values for this compound and contextual IC50 values for a closely related compound, PROTAC BRD4 Degrader-8.
| Compound | Value Type | Value | Cell Line / Target | Conditions | Reference(s) |
| This compound | DC50 | 0.86 nM | PC3 (Prostate Cancer) | Conjugated with STEAP1 antibody | [1][2][3] |
| This compound | DC50 | 7.6 nM | PC3 (Prostate Cancer) | Conjugated with CLL1 antibody | [1][2][3] |
| PROTAC BRD4 Degrader-8 | DC50 | 7.5 nM | PC3 (Prostate Cancer) | 4-hour treatment | [6] |
| PROTAC BRD4 Degrader-8 | IC50 | 1.1 nM | BRD4 Bromodomain 1 (BD1) | Biochemical assay | [6] |
| PROTAC BRD4 Degrader-8 | IC50 | 1.4 nM | BRD4 Bromodomain 2 (BD2) | Biochemical assay | [6] |
| PROTAC BRD4 Degrader-8 | IC50 | 28 nM | PC3 (Prostate Cancer) | Cell proliferation assay (6-day treatment) | [6] |
Note: A specific IC50 value for this compound was not identified in the reviewed literature. Data for the structurally similar PROTAC BRD4 Degrader-8 is provided for context.
Signaling Pathway and Experimental Workflows
PROTAC Mechanism of Action
The following diagram illustrates the catalytic mechanism by which a BRD4 PROTAC induces the degradation of the BRD4 protein.
Caption: Mechanism of BRD4 degradation induced by a VHL-recruiting PROTAC.
Experimental Workflow: DC50 Determination via Western Blot
This workflow outlines the key steps for determining the concentration of this compound required to degrade 50% of the target BRD4 protein in a cellular context.
References
Application Notes and Protocols: PROTAC BRD4 Degrader-9 Immunoprecipitation Assay
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic molecules designed to eliminate specific proteins from the cell.[1][2][3] These heterobifunctional molecules consist of two distinct ligands connected by a linker; one ligand binds to a protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[1][4] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][5]
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader and transcriptional co-activator that plays a critical role in regulating the expression of key oncogenes, such as c-Myc.[5][6][7] Its involvement in various cancers has made it a promising therapeutic target.[6][8] PROTAC BRD4 Degrader-9 is a specific PROTAC that links a ligand for the von Hippel-Lindau (VHL) E3 ligase to a BRD4-binding moiety, thereby inducing the targeted degradation of the BRD4 protein.[9][10]
This document provides detailed protocols for utilizing immunoprecipitation (IP) and co-immunoprecipitation (Co-IP) assays to study the effects of this compound. These techniques are essential for confirming target protein degradation and for providing evidence of the PROTAC-mediated formation of the ternary complex (BRD4-Degrader-9-VHL), a critical step in its mechanism of action.[11]
Mechanism of Action: this compound
This compound operates by hijacking the cell's native ubiquitin-proteasome system. The molecule simultaneously binds to BRD4 and the VHL E3 ligase, forming a ternary complex.[9][10] This proximity allows the E3 ligase to transfer ubiquitin molecules to the BRD4 protein. The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome, effectively removing the protein from the cell. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple BRD4 proteins.[2]
References
- 1. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 6. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeting BRD4 and PI3K signaling pathways for the treatment of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. glpbio.com [glpbio.com]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PROTAC BRD4 Degrader-9 in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of PROTAC BRD4 Degrader-9 in preclinical in vivo xenograft models. This document is intended to guide researchers in designing and executing experiments to evaluate the anti-tumor efficacy and mechanism of action of this novel BRD4 degrader.
Introduction to this compound
This compound is a proteolysis-targeting chimera (PROTAC) designed to specifically target the bromodomain and extra-terminal (BET) protein BRD4 for degradation.[1][2] BRD4 is a key epigenetic reader that plays a critical role in regulating the transcription of crucial oncogenes, such as c-MYC, making it a prime therapeutic target in various cancers.[3][4][5] Unlike traditional small molecule inhibitors that only block the function of a protein, PROTACs mediate the ubiquitination and subsequent proteasomal degradation of the target protein, leading to a more profound and sustained inhibition of its activity.[6][7]
This compound is composed of a ligand that binds to BRD4 and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[1] This ternary complex formation facilitates the transfer of ubiquitin to BRD4, marking it for degradation by the proteasome. This targeted degradation approach offers the potential for improved efficacy and overcoming resistance mechanisms associated with traditional inhibitors.[6][8] this compound has been investigated for its potential in antibody-drug conjugates, enabling targeted delivery to cancer cells.[1]
Key Signaling Pathways
BRD4 plays a central role in transcriptional regulation and cancer progression through various signaling pathways. Understanding these pathways is crucial for interpreting the effects of this compound.
Caption: BRD4 signaling pathway and PROTAC-mediated degradation.
Quantitative Data from Representative BRD4 PROTACs
While specific in vivo data for this compound is not publicly available, the following tables summarize the efficacy of other well-characterized BRD4 PROTACs, such as ARV-771 and dBET6, in various xenograft models. This data provides a benchmark for expected outcomes.
Table 1: In Vivo Efficacy of ARV-771 in Castration-Resistant Prostate Cancer (CRPC) Xenograft Models
| Cancer Model | Mouse Strain | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| 22Rv1 | Nu/Nu | 30 mg/kg ARV-771 | Subcutaneously, once daily | Causes tumor regression | [9][10] |
| VCaP | CB17 SCID | 30 mg/kg ARV-771 | Every 3 days or 3 days on/4 days off for 16 days | 60% TGI | [9][10] |
Table 2: Pharmacodynamic Effects of ARV-771 in VCaP Xenograft Model
| Biomarker | Treatment | Dosing Schedule | Change in Expression | Reference |
| BRD4 | 30 mg/kg ARV-771 | Intermittent | Depletion | [9][10] |
| c-MYC | 30 mg/kg ARV-771 | Intermittent | Suppression | [9][10] |
| PSA (serum) | 30 mg/kg ARV-771 | Intermittent | 60-80% reduction | [9][10] |
Table 3: In Vivo Efficacy of dBET6 in a Colorectal Cancer Xenograft Model
| Cancer Model | Mouse Strain | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| SW620 | Nude | 7.5 mg/kg dBET6 | Intraperitoneally, 3 times per week for 3 weeks | Significant TGI | [11] |
| SW620 | Nude | 7.5 mg/kg dBET6 + 50 mg/kg BG45 | Intraperitoneally, 3 times per week for 3 weeks | Greater antitumor efficacy than single agents | [11] |
Experimental Protocols
The following protocols are generalized from studies with other BRD4 PROTACs and should be optimized for this compound.
Protocol 1: Subcutaneous Xenograft Tumor Model
This protocol describes the establishment of subcutaneous tumors and the evaluation of the anti-tumor efficacy of this compound.
Caption: Experimental workflow for a subcutaneous xenograft study.
Materials:
-
Cancer cell line of interest (e.g., 22Rv1, VCaP, SW620)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Immunocompromised mice (e.g., Nu/Nu, SCID)[12]
-
This compound
-
Vehicle control (e.g., DMSO, PEG300, Tween 80, saline, or corn oil)[13]
-
Calipers
-
Anesthesia
Procedure:
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10^7 cells/mL.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[12]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach the desired size, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Drug Administration: Prepare the formulation of this compound and the vehicle control. Administer the treatment as per the designed dosing schedule (e.g., daily, every other day) via the appropriate route (e.g., subcutaneous, intraperitoneal, oral).[9][11][14]
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., Western blotting, immunohistochemistry).
Protocol 2: Pharmacodynamic (PD) Biomarker Analysis
This protocol outlines the assessment of target engagement and downstream effects of this compound in tumor tissue.
Materials:
-
Tumor samples from the efficacy study
-
Protein lysis buffer
-
Protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-BRD4, anti-c-MYC, anti-cleaved PARP, anti-GAPDH)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Protein Extraction: Homogenize a portion of the excised tumor tissue in lysis buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations for all samples.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the protein bands.
-
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of BRD4 and downstream signaling proteins. Normalize to a loading control like GAPDH or β-actin.
Conclusion
This compound represents a promising therapeutic strategy for cancers dependent on BRD4. The protocols and data presented in these application notes provide a framework for the preclinical evaluation of this degrader in in vivo xenograft models. Careful experimental design, including the selection of appropriate cancer models, dosing regimens, and endpoints, will be critical for elucidating the full therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound(Genentech) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 4. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 5. BRD4 regulates the induction and maintenance of cancer stem cells in squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BET protein proteolysis targeting chimera (PROTAC) exerts potent lethal activity against mantle cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PROTAC BRD4 Degrader-5 | PROTAC Degrader of BRD4 | 2409538-70-9 | InvivoChem [invivochem.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing PROTAC BRD4 Degraders in Prostate Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prostate cancer is a leading cause of cancer-related death in men, with progression to castration-resistant prostate cancer (CRPC) presenting a significant therapeutic challenge.[1] The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have emerged as critical regulators in prostate cancer.[2][3] BRD4 acts as an epigenetic reader, binding to acetylated histones and recruiting transcriptional machinery to drive the expression of key oncogenes, including c-MYC, and to regulate Androgen Receptor (AR) signaling.[2][4]
Proteolysis-targeting chimera (PROTAC) technology offers a novel therapeutic strategy by inducing the degradation of target proteins rather than merely inhibiting them.[5] A PROTAC is a heterobifunctional molecule that recruits a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][6]
This document provides detailed application notes and protocols for the use of PROTAC BRD4 degraders in prostate cancer cell lines, with a primary focus on the well-characterized VHL-based pan-BET degrader, ARV-771 .[1][7] ARV-771 has demonstrated superior efficacy in preclinical models of CRPC compared to traditional BET inhibitors.[1][8] We also reference PROTAC BRD4 Degrader-9 , a VHL-based degrader that has shown potent activity in the PC3 prostate cancer cell line.[9][10]
Mechanism of Action
ARV-771 is composed of a ligand that binds to BET bromodomains (BRD2, BRD3, and BRD4), a linker, and a ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[11] This ternary complex formation facilitates the polyubiquitination of the BRD4 protein, marking it for degradation by the 26S proteasome.[5][12] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[5]
Data Presentation
The efficacy of PROTAC BRD4 degraders has been quantified across various prostate cancer cell lines. The following tables summarize key performance metrics for ARV-771 and this compound.
Table 1: Potency of ARV-771 in Castration-Resistant Prostate Cancer (CRPC) Cell Lines
| Cell Line | Target Degradation (DC₅₀) | c-MYC Suppression (IC₅₀) | Reference |
|---|---|---|---|
| 22Rv1 | < 5 nM (for BRD2/3/4) | < 1 nM | [8][13] |
| VCaP | < 5 nM (for BRD2/3/4) | Not Reported | [1][8] |
| LNCaP95 | < 5 nM (for BRD2/3/4) | Not Reported |[1][8] |
DC₅₀: Half-maximal degradation concentration. IC₅₀: Half-maximal inhibitory concentration.
Table 2: Anti-proliferative Activity of ARV-771 in CRPC Cell Lines (72h Treatment)
| Cell Line | IC₅₀ (nM) | Comparison to BET Inhibitors | Reference |
|---|---|---|---|
| 22Rv1 | ~1 | 10- to 500-fold more potent than JQ-1 or OTX015 | [1] |
| VCaP | ~1 | 10- to 500-fold more potent than JQ-1 or OTX015 | [1] |
| LNCaP95 | ~10 | 10- to 500-fold more potent than JQ-1 or OTX015 |[1] |
Table 3: Binding Affinity (Kd) of ARV-771 to BET Bromodomains
| Target | Binding Affinity (Kd, nM) | Reference |
|---|---|---|
| BRD2 (BD1) | 34 | [13][14] |
| BRD2 (BD2) | 4.7 | [13][14] |
| BRD3 (BD1) | 8.3 | [13][14] |
| BRD3 (BD2) | 7.6 | [13][14] |
| BRD4 (BD1) | 9.6 | [13][14] |
| BRD4 (BD2) | 7.6 |[13][14] |
Table 4: Potency of this compound in Prostate Cancer Cells
| Cell Line | Target Degradation (DC₅₀) | Conjugation | Reference |
|---|---|---|---|
| PC3 | 0.86 nM | Conjugated with STEAP1 antibody | [9][10] |
| PC3 | 7.6 nM | Conjugated with CLL1 antibody |[9][10] |
BRD4 Signaling in Prostate Cancer
BRD4 plays a pivotal role in prostate cancer by regulating the transcription of genes essential for proliferation and survival. It directly influences the expression of the oncogene c-MYC and is a critical component of Androgen Receptor (AR) signaling, which remains a key driver even in CRPC.[1][3] By degrading BRD4, ARV-771 effectively downregulates both c-MYC and AR protein levels, leading to cell cycle arrest and apoptosis.[1][8] This dual suppression of critical oncogenic pathways highlights the therapeutic advantage of degradation over inhibition.[1]
Experimental Protocols
The following protocols are generalized from published studies using ARV-771 in prostate cancer cell lines such as 22Rv1, VCaP, and LNCaP95.[1][15] Researchers should optimize conditions for their specific cell lines and experimental setup.
Cell Culture and Treatment
-
Cell Lines: Use relevant CRPC cell lines such as 22Rv1 (AR-V7 positive), VCaP (high AR expression), or LNCaP95 (enzalutamide-resistant).
-
Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 for 22Rv1) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Stock Solution: Prepare a 10 mM stock solution of the PROTAC degrader (e.g., ARV-771) in DMSO and store at -20°C.[13]
-
Treatment: Seed cells in appropriate plates (e.g., 6-well for Western Blot, 96-well for viability assays). Allow cells to adhere overnight. The next day, treat cells with a serial dilution of the PROTAC degrader. Include a DMSO-only vehicle control.
Western Blot for Protein Degradation
-
Cell Lysis: After treatment (e.g., 16-24 hours), wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Immunoblotting: Incubate the membrane with primary antibodies against BRD4, BRD2, BRD3, c-MYC, AR, cleaved PARP, and a loading control (e.g., α-Tubulin or GAPDH) overnight at 4°C.[1][15]
-
Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL detection reagent and an imaging system. Quantify band intensity relative to the loading control to determine the percentage of protein degradation.
Cell Proliferation / Viability Assay
-
Seeding: Seed cells (e.g., 5,000 cells/well for 22Rv1) in a 96-well white, clear-bottom plate.[1]
-
Treatment: After 24 hours, treat cells with a 10-point, 1:3 serial dilution of the PROTAC degrader.
-
Incubation: Incubate the plate for 72 hours.[1]
-
Assay: Use a luminescent cell viability assay, such as CellTiter-Glo® (Promega, G7573). Add the reagent to each well according to the manufacturer's protocol.
-
Measurement: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot a dose-response curve using software like GraphPad Prism to calculate the IC₅₀ value.[1]
Apoptosis Assay (Caspase Activation)
-
Seeding and Treatment: Follow the same procedure as the cell proliferation assay, but incubate for a shorter duration (e.g., 24 hours).[1]
-
Assay: Use a luminescent apoptosis assay, such as Caspase-Glo® 3/7 (Promega). Add the reagent to each well.
-
Measurement: Measure luminescence to quantify caspase 3/7 activity, which is a hallmark of apoptosis.
-
Analysis: Normalize data to the vehicle control to determine the fold-increase in apoptosis. This can be corroborated by observing PARP cleavage via Western blot.[1][8]
References
- 1. pnas.org [pnas.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. mdpi.com [mdpi.com]
- 4. BRD4 Promotes DNA Repair and Mediates the Formation of TMPRSS2-ERG Gene Rearrangements in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ARV-771 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound|CAS 2417370-42-2|DC Chemicals [dcchemicals.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Protein that Promotes Advancement of Prostate Cancer Identified | Shipley Prostate Cancer Research Center [bu.edu]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PROTAC BRD4 Degrader-9 for Studying Chromatin Remodeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC BRD4 Degrader-9 is a potent and specific heterobifunctional proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the bromodomain and extra-terminal domain (BET) protein BRD4. BRD4 is a key epigenetic reader that plays a critical role in transcriptional regulation and chromatin remodeling.[1][2] By recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to BRD4, this compound induces its ubiquitination and subsequent degradation by the proteasome.[3] This targeted degradation offers a powerful tool to investigate the functional consequences of BRD4 loss, particularly its impact on chromatin structure and gene expression, making it an invaluable reagent for cancer research and drug development.
These application notes provide a comprehensive overview of the use of this compound, including its mechanism of action, protocols for key experiments, and expected outcomes for studying chromatin remodeling.
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate BRD4. The molecule consists of three key components: a ligand that binds to BRD4, a ligand that recruits the VHL E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex formation facilitates the transfer of ubiquitin from the E3 ligase to BRD4, marking it for degradation by the 26S proteasome. This event-driven mechanism allows a single molecule of this compound to catalytically induce the degradation of multiple BRD4 proteins.[4]
Data Presentation
The following tables summarize the quantitative data for this compound and other representative BRD4 degraders to provide an expected range of activity.
Table 1: Degradation Potency (DC50) of BRD4 Degraders
| Compound | Cell Line | DC50 (nM) | E3 Ligase | Notes |
| This compound (STEAP1 conjugated) | PC3 (Prostate Cancer) | 0.86 | VHL | Antibody-drug conjugate formulation.[3] |
| This compound (CLL1 conjugated) | PC3 (Prostate Cancer) | 7.6 | VHL | Antibody-drug conjugate formulation.[3] |
| QCA570 (Illustrative) | 5637 (Bladder Cancer) | ~1 | CRBN | Potent pan-BET degrader.[5][6] |
| MZ1 (Illustrative) | HeLa (Cervical Cancer) | <100 | VHL | Well-characterized BRD4 degrader.[7] |
| dBET1 (Illustrative) | MV4-11 (AML) | <1 | CRBN | Widely used BRD4 degrader. |
Table 2: Anti-proliferative Activity (IC50) of BRD4 Degraders
| Compound | Cell Line | IC50 | Notes |
| JQ-1 based PROTAC 9 (Illustrative) | MV4-11 (AML) | 3 pM | Highly potent CRBN-based degrader.[1] |
| QCA570 (Illustrative) | Bladder Cancer Cell Lines | Sub-micromolar | Demonstrates significant anti-proliferative effects.[5] |
| A1874 (Illustrative) | HCT116 (Colon Cancer) | Potent inhibition | MDM2-based BRD4 degrader.[8] |
| MZ1 (Illustrative) | RS4;11 (B-ALL) | ~50 nM | VHL-based degrader with anti-leukemic activity.[7] |
Note: Data for QCA570, MZ1, dBET1, JQ-1 based PROTAC 9, and A1874 are provided for illustrative purposes to indicate the general potency of BRD4 degraders.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound.
Western Blotting for BRD4 Degradation
This protocol is for verifying the degradation of BRD4 protein following treatment with this compound.
Materials:
-
This compound
-
Cell line of interest (e.g., PC3, HeLa, MV4-11)
-
Cell culture medium and supplements
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-BRD4 antibody (e.g., Abcam ab128874, 1:1000 dilution)
-
Anti-c-Myc antibody (e.g., Cell Signaling Technology #9402, 1:1000 dilution)
-
Anti-β-Actin or GAPDH antibody (loading control, 1:5000 dilution)
-
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for a specified time (e.g., 2, 4, 8, 24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-BRD4, anti-c-Myc, and loading control) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of BRD4 and c-Myc to the loading control.
Cell Viability Assay
This protocol measures the effect of this compound on cell proliferation.
Materials:
-
This compound
-
Cell line of interest
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a DMSO control.
-
Viability Measurement: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the DMSO control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Chromatin Immunoprecipitation (ChIP)-qPCR
This protocol assesses the occupancy of BRD4 at specific gene promoters, such as the MYC promoter, and the impact of its degradation on histone modifications like H3K27ac.
Materials:
-
This compound
-
Cell line of interest
-
Formaldehyde (37%)
-
Glycine
-
ChIP lysis buffer
-
Sonication equipment
-
ChIP-grade antibodies: Anti-BRD4, Anti-H3K27ac, and Normal Rabbit IgG (negative control)
-
Protein A/G magnetic beads
-
ChIP wash buffers
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
qPCR primers for target gene promoters (e.g., MYC) and a negative control region
-
SYBR Green qPCR Master Mix
Procedure:
-
Cell Treatment and Cross-linking: Treat cells with this compound or DMSO. Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Chromatin Preparation: Lyse the cells and shear the chromatin to an average size of 200-1000 bp by sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with anti-BRD4, anti-H3K27ac, or IgG control antibodies overnight at 4°C. Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washes and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated complexes.
-
Reverse Cross-linking: Reverse the cross-links by incubating at 65°C overnight. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the DNA using phenol:chloroform extraction and ethanol precipitation or a commercial kit.
-
qPCR: Perform qPCR using primers specific for the target promoter regions.
-
Data Analysis: Calculate the enrichment of the target DNA sequence in the immunoprecipitated samples relative to the input DNA.
Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq)
This protocol is for genome-wide analysis of changes in chromatin accessibility following BRD4 degradation.
Materials:
-
This compound
-
Cell line of interest
-
ATAC-seq kit (containing Tn5 transposase and buffers)
-
DNA purification kit
-
PCR amplification reagents
-
Next-generation sequencing platform
Procedure:
-
Cell Treatment and Nuclei Isolation: Treat cells with this compound or DMSO. Harvest 50,000 cells and isolate nuclei using a lysis buffer.
-
Tagmentation: Perform the transposition reaction by incubating the nuclei with Tn5 transposase, which will simultaneously cut and ligate sequencing adapters into accessible chromatin regions.
-
DNA Purification: Purify the tagmented DNA.
-
PCR Amplification: Amplify the library using a limited number of PCR cycles.
-
Library QC and Sequencing: Assess the quality and quantity of the library and perform paired-end sequencing.
-
Data Analysis:
-
Align reads to the reference genome.
-
Call peaks to identify regions of open chromatin.
-
Perform differential accessibility analysis between treated and control samples to identify regions that become more or less accessible upon BRD4 degradation.
-
Correlate changes in accessibility with gene expression data.
-
Expected Outcomes and Interpretation
-
BRD4 Degradation: Western blotting should demonstrate a dose- and time-dependent decrease in BRD4 protein levels upon treatment with this compound. This will likely be accompanied by a decrease in the expression of BRD4 target genes, such as MYC.[9]
-
Anti-proliferative Effects: Cell viability assays are expected to show a reduction in cell proliferation in cancer cell lines that are dependent on BRD4 for their growth.
-
Changes in Chromatin Occupancy: ChIP-qPCR and ChIP-seq will reveal a significant reduction in BRD4 occupancy at its target gene promoters and enhancers after treatment with the degrader.[10]
-
Chromatin Remodeling:
-
Histone Modifications: As BRD4 is associated with active transcription, its degradation may lead to a decrease in active histone marks like H3K27ac at its target loci.[11][12]
-
Chromatin Accessibility: ATAC-seq may reveal changes in chromatin accessibility at BRD4 binding sites. Regions that are kept open by BRD4 may become less accessible upon its degradation, leading to transcriptional repression. Conversely, some regions may become more accessible if BRD4 was part of a repressive complex.
-
By employing this compound in these experimental frameworks, researchers can gain valuable insights into the role of BRD4 in maintaining the epigenetic landscape and its contribution to disease states, thereby facilitating the development of novel therapeutic strategies.
References
- 1. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. H3K4me3, H3K9ac, H3K27ac, H3K27me3 and H3K9me3 Histone Tags Suggest Distinct Regulatory Evolution of Open and Condensed Chromatin Landmarks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. The therapeutic effect of the BRD4-degrading PROTAC A1874 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BRD4 orchestrates genome folding to promote neural crest differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Early inhibition of BRD4 facilitates iPSC reprogramming via accelerating rDNA dynamic expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Disruption of BRD4 at H3K27Ac-enriched enhancer region correlates with decreased c-Myc expression in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PROTAC BRD4 Degrader-9 in Targeted Protein Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that co-opt the cell's natural protein disposal system to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This catalytic mechanism allows for the removal of target proteins at low compound concentrations.
Bromodomain and extra-terminal domain (BET) proteins, particularly BRD4, are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes, such as MYC.[4] The dysregulation of BRD4 is implicated in various cancers, making it an attractive therapeutic target. PROTAC BRD4 Degrader-9 is a von Hippel-Lindau (VHL) E3 ligase-based PROTAC designed to specifically target BRD4 for degradation.[5][6][7][8][9]
This document provides detailed application notes and experimental protocols for the characterization of this compound in targeted protein degradation studies.
Mechanism of Action of this compound
This compound functions by forming a ternary complex between BRD4 and the VHL E3 ligase complex. This proximity induces the poly-ubiquitination of BRD4, leading to its recognition and subsequent degradation by the 26S proteasome. The degradation of BRD4 results in the downregulation of its target genes, including the proto-oncogene MYC, thereby inhibiting cancer cell proliferation.
Caption: Mechanism of this compound.
Data Presentation
In Vitro Degradation Efficacy
| Compound | Cell Line | Target | DC50 (nM) | Notes |
| This compound (conjugated with STEAP1 antibody) | PC3 (Prostate Cancer) | BRD4 | 0.86 | Data from MedchemExpress and GlpBio.[5][6] |
| This compound (conjugated with CLL1 antibody) | PC3 (Prostate Cancer) | BRD4 | 7.6 | Data from MedchemExpress and GlpBio.[5][6] |
Antiproliferative Activity
| Compound | Cell Line | IC50 | Notes |
| JQ-1-based PROTAC 9 | MV-4-11 (AML) | 3 pM | A highly potent, distinct BRD4 degrader for comparison.[1] |
Experimental Protocols
The following are generalized protocols that can be adapted for the specific experimental conditions and cell lines used in your research.
Cell Culture and Treatment
Objective: To prepare cells for treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., PC3, MV-4-11, or other relevant lines)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Seed cells into appropriate plates (e.g., 6-well plates for Western Blot, 96-well plates for viability assays) at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the old medium from the cells and add the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time points (e.g., 2, 4, 8, 16, 24 hours).[10]
Caption: General workflow for in vitro experiments.
Western Blot for BRD4 Degradation
Objective: To quantify the degradation of BRD4 protein following treatment with this compound.
Materials:
-
Treated cells from Protocol 1
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, anti-GAPDH, or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
After treatment, wash cells twice with ice-cold PBS.[11]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11][13]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize protein concentrations for all samples and add Laemmli sample buffer. Boil at 95-100°C for 5 minutes.[11][14]
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[14]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[15]
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.[12][14]
-
Wash the membrane three times with TBST for 5 minutes each.[14]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.[12]
-
Quantify band intensities using image analysis software (e.g., ImageJ) to determine the percentage of BRD4 degradation relative to the vehicle control.[16]
Cell Viability Assay (e.g., MTS or CCK-8)
Objective: To assess the effect of this compound on cell proliferation and viability.
Materials:
-
Treated cells in a 96-well plate from Protocol 1
-
MTS or CCK-8 reagent
-
Microplate reader
Protocol:
-
Following treatment for the desired duration (e.g., 72 hours), add the MTS or CCK-8 reagent to each well according to the manufacturer's instructions (typically 10-20 µL per 100 µL of medium).
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the data and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Real-Time Quantitative PCR (RT-qPCR) for MYC Expression
Objective: To measure the change in MYC mRNA levels following BRD4 degradation.
Materials:
-
Treated cells from Protocol 1
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for MYC and a housekeeping gene (e.g., GAPDH or ACTB)
-
RT-qPCR instrument
Protocol:
-
After treatment, lyse the cells and extract total RNA using an RNA extraction kit according to the manufacturer's protocol.
-
Quantify the RNA and assess its purity.
-
Synthesize cDNA from an equal amount of RNA for each sample using a cDNA synthesis kit.
-
Set up the RT-qPCR reactions in triplicate for each sample and target gene (MYC and housekeeping gene) using SYBR Green or TaqMan master mix and specific primers.
-
Perform the RT-qPCR on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in MYC expression, normalized to the housekeeping gene and relative to the vehicle-treated control.
Downstream Signaling and Interpretation
The degradation of BRD4 by this compound is expected to lead to a significant downregulation of MYC transcription. This is a key downstream event that mediates the anti-proliferative effects of BRD4 degradation in many cancer types. The experimental results should demonstrate a concentration- and time-dependent decrease in BRD4 protein levels, a corresponding decrease in MYC mRNA, and a reduction in cell viability.
Caption: Downstream effects of BRD4 degradation.
Conclusion
This compound is a potent tool for inducing the selective degradation of BRD4. The protocols outlined in this document provide a framework for characterizing its activity in vitro. By quantifying BRD4 degradation, assessing its impact on cell viability, and measuring the downregulation of key target genes like MYC, researchers can effectively evaluate the therapeutic potential of this and other BRD4-targeting PROTACs. The ability to conjugate this compound to antibodies opens up exciting possibilities for targeted delivery and enhanced anti-cancer efficacy.[5][6]
References
- 1. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD9 PROTAC degrader shows efficacy in model of synovial sarcoma | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. This compound|CAS 2417370-42-2|DC Chemicals [dcchemicals.com]
- 8. glpbio.com [glpbio.com]
- 9. This compound - Immunomart [immunomart.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bio-rad.com [bio-rad.com]
- 12. images.novusbio.com [images.novusbio.com]
- 13. addgene.org [addgene.org]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
Application Notes: PROTAC BRD4 Degrader-9 Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutics that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] BRD4, a member of the bromodomain and extra-terminal (BET) family, is a critical epigenetic reader that regulates the transcription of key oncogenes such as c-Myc.[2] Its role in cancer progression makes it a prime target for therapeutic intervention.
While potent BRD4-targeting PROTACs have been developed, their clinical utility can be hampered by poor pharmacokinetic properties and a lack of tissue specificity.[3][] To overcome these limitations, a novel strategy has emerged: the conjugation of PROTACs to monoclonal antibodies to create Degrader-Antibody Conjugates (DACs).[5][6] This approach combines the targeting precision of an antibody with the catalytic, protein-degrading power of a PROTAC, enabling selective delivery of the degrader to specific cell types (e.g., tumor cells) and minimizing off-target effects.[][7]
This document provides detailed protocols for the conjugation of PROTAC BRD4 Degrader-9 , a potent von Hippel-Lindau (VHL) E3 ligase-recruiting degrader, to a target-specific monoclonal antibody.[8][9] It also outlines methods for the characterization and functional evaluation of the resulting conjugate.
BRD4 Signaling Pathway
BRD4 plays a central role in transcriptional regulation by binding to acetylated histones at super-enhancers and promoters, thereby recruiting the transcriptional machinery to drive the expression of key genes involved in cell proliferation and survival, including the oncogene c-Myc.[2] It is also implicated in other signaling cascades, such as the Jagged1/Notch1 and JAK/STAT3 pathways.[8][10]
Mechanism of Action: Degrader-Antibody Conjugate (DAC)
The DAC mechanism leverages receptor-mediated endocytosis for targeted delivery. The antibody component of the DAC binds to a specific antigen on the surface of a target cell. Following binding, the entire DAC-antigen complex is internalized and trafficked to the lysosome. Inside the acidic and enzyme-rich environment of the lysosome, the linker connecting the PROTAC to the antibody is cleaved, releasing the active PROTAC degrader into the cytoplasm. The freed PROTAC can then engage both the target protein (BRD4) and an E3 ligase (VHL), leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[][11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody-Mediated Delivery of Chimeric BRD4 Degraders. Part 1: Exploration of Antibody Linker, Payload Loading, and Payload Molecular Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. smatrix.com [smatrix.com]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intrinsic signaling pathways modulate targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound|CAS 2417370-42-2|DC Chemicals [dcchemicals.com]
- 9. Antibody-Mediated Delivery of Chimeric BRD4 Degraders. Part 2: Improvement of In Vitro Antiproliferation Activity and In Vivo Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming the PROTAC BRD4 Degrader-9 Hook Effect
Welcome to the technical support center for PROTAC BRD4 Degrader-9. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively utilize BRD4 degraders and overcome common experimental challenges, such as the hook effect.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC BRD4 degraders?
A1: The hook effect is a phenomenon observed in PROTAC-mediated protein degradation where the efficiency of degradation decreases at high concentrations of the PROTAC molecule.[1][2][3][4] This results in a characteristic bell-shaped dose-response curve, where optimal degradation is achieved at an intermediate concentration, and further increases in concentration lead to reduced efficacy.[1]
Q2: What is the underlying mechanism of the PROTAC hook effect?
A2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations.[4] For a PROTAC to be effective, it must form a productive ternary complex, bringing together the target protein (BRD4) and an E3 ubiquitin ligase.[5] However, at excessive concentrations, the PROTAC can independently bind to either BRD4 or the E3 ligase, forming binary complexes (PROTAC-BRD4 or PROTAC-E3 ligase). These binary complexes are unable to facilitate ubiquitination and subsequent degradation, thus reducing the overall degradation efficiency.[4]
Q3: How can I determine if the hook effect is occurring in my experiment?
A3: The most direct way to identify a hook effect is to perform a dose-response experiment with a wide range of this compound concentrations. If you observe a decrease in BRD4 degradation at the highest concentrations following an initial dose-dependent degradation, it is indicative of the hook effect. A full dose-response curve is essential for characterization.
Troubleshooting Guide
Issue: I am observing a decrease in BRD4 degradation at high concentrations of this compound.
This is a classic sign of the hook effect. Here are some troubleshooting steps and potential solutions:
1. Optimize PROTAC Concentration:
-
Problem: The PROTAC concentration is too high, favoring the formation of non-productive binary complexes.
-
Solution: Perform a dose-response experiment with a wider and more granular range of concentrations, including lower concentrations than previously tested. This will help identify the optimal concentration for maximal degradation (the "sweet spot") before the hook effect takes over.
2. Assess Ternary Complex Formation:
-
Problem: Inefficient formation or instability of the productive BRD4-PROTAC-E3 ligase ternary complex.
-
Solution: Employ biophysical or cellular assays to directly measure ternary complex formation. Techniques like NanoBRET™ Ternary Complex Formation Assays can provide real-time insights into the formation and stability of the ternary complex in live cells.[5][6][7][8][9] A strong ternary complex signal at optimal concentrations, which diminishes at higher concentrations, can confirm the hook effect mechanism.
3. Evaluate Binary Engagement:
-
Problem: Strong binary interactions between the PROTAC and either BRD4 or the E3 ligase may contribute to the hook effect.
-
Solution: Characterize the binary binding affinities of the PROTAC for both BRD4 and the E3 ligase using techniques like Fluorescence Polarization (FP).[10][11][12][13] Understanding the individual binding strengths can help in the rational design of next-generation degraders with more balanced affinities to promote ternary complex formation.
4. Consider Alternative Degrader Designs:
-
Problem: The inherent properties of the PROTAC molecule (e.g., linker length, ligand affinities) may predispose it to the hook effect.
-
Solution: If you are in the process of developing degraders, consider design strategies that enhance the cooperativity of ternary complex formation. This can involve optimizing the linker to promote favorable protein-protein interactions between BRD4 and the E3 ligase.[14] Increased cooperativity can help stabilize the ternary complex and potentially mitigate the hook effect.[3][15]
Quantitative Data Summary
The following table summarizes key quantitative parameters for representative BRD4 degraders. This data can serve as a reference for expected potency and help in designing experiments.
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Assay Method |
| dBET6 | HepG2 | 23.32 | N/A | Western Blot |
| dBRD4-BD1 | MM.1S | 280 | 77 | Western Blot |
| MZ1 | HeLa | ~100 | >90 | Western Blot |
| ARV-771 | LNCaP | <1 | >95 | Western Blot |
Note: DC50 is the concentration required to achieve 50% of the maximal degradation (Dmax). Dmax is the maximum percentage of protein degradation observed. Values can vary depending on the cell line and experimental conditions.
Experimental Protocols
1. Western Blot Analysis of BRD4 Degradation
This protocol describes the quantification of BRD4 protein levels following treatment with a PROTAC degrader.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HeLa, MM.1S) in 12-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC BRD4 degrader for the desired time (e.g., 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin, or α-Tubulin).[16]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Quantification:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the BRD4 band intensity to the corresponding loading control.
-
Plot the normalized BRD4 levels against the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.
-
2. NanoBRET™ Ternary Complex Formation Assay
This protocol provides a method to measure the formation of the BRD4-PROTAC-E3 ligase ternary complex in live cells.[6][7][8][9]
-
Cell Preparation:
-
Use a cell line (e.g., HEK293) that has been engineered to express a NanoLuc® fusion of BRD4 and a HaloTag® fusion of the E3 ligase (e.g., VHL or CRBN).
-
Seed the cells in a 96-well plate.
-
-
Assay Procedure:
-
Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate to allow for labeling of the HaloTag® fusion protein.
-
Add a serial dilution of the PROTAC BRD4 degrader to the wells.
-
Add the NanoBRET® Nano-Glo® Substrate.
-
Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to assess the dose-dependent formation of the ternary complex.
-
3. Fluorescence Polarization (FP) Assay for Binary Binding
This protocol is for determining the binding affinity of the PROTAC to BRD4.
-
Reagents and Setup:
-
Recombinant BRD4 protein.
-
A fluorescently labeled tracer that binds to BRD4.
-
This compound.
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
Black, low-volume 384-well plates.
-
-
Assay Procedure:
-
Add a fixed concentration of the fluorescent tracer and recombinant BRD4 to all wells.
-
Add a serial dilution of the PROTAC BRD4 degrader to the wells.
-
Incubate at room temperature for a specified time to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the log of the PROTAC concentration.
-
Fit the data to a competitive binding model to determine the IC50, which can then be used to calculate the binding affinity (Ki).
-
Visualizations
Caption: Mechanism of PROTAC action and the hook effect.
Caption: Troubleshooting workflow for the PROTAC hook effect.
Caption: Simplified BRD4 signaling and the effect of its degradation.
References
- 1. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [worldwide.promega.com]
- 7. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bmglabtech.com [bmglabtech.com]
- 13. ubiqbio.com [ubiqbio.com]
- 14. Untitled Document [arxiv.org]
- 15. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
Technical Support Center: Enhancing Cell Permeability of PROTAC BRD4 Degrader-9
Welcome to the technical support center for PROTAC BRD4 Degrader-9 (GNE-987). This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the cell permeability of this potent BRD4 degrader. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to support your research endeavors.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound and provides actionable steps to resolve them.
| Observed Problem | Potential Cause | Suggested Solution |
| Low degradation efficiency in cellular assays despite high biochemical potency. | Poor cell permeability of GNE-987. | 1. Optimize Assay Conditions: Increase incubation time or concentration. 2. Chemical Modification: Consider synthesizing analogs with improved physicochemical properties (see FAQs below). 3. Use Permeabilizing Agents: As a control, use a mild permeabilizing agent like digitonin to confirm intracellular target engagement. |
| High variability in experimental replicates. | Issues with compound solubility or stability in assay media. | 1. Confirm Solubility: Ensure GNE-987 is fully dissolved in your vehicle (e.g., DMSO) before diluting in aqueous media. 2. Assess Stability: Evaluate the stability of GNE-987 in your specific cell culture media over the time course of the experiment. |
| Discrepancy between PAMPA and Caco-2 assay results. | Active transport or efflux mechanisms affecting cellular permeability. | 1. Analyze Efflux Ratio: A high efflux ratio in the Caco-2 assay (>>2) suggests the compound is a substrate for efflux pumps. 2. Use Transporter Inhibitors: Include known efflux pump inhibitors (e.g., verapamil for P-gp) in your Caco-2 assay to confirm the involvement of specific transporters. |
| "Hook effect" observed at high concentrations. | Formation of binary complexes (PROTAC-BRD4 or PROTAC-E3 ligase) instead of the productive ternary complex. | 1. Titrate Concentration: Perform a full dose-response curve to identify the optimal concentration range for degradation. 2. Structural Optimization: Modifications to the linker or ligands can influence ternary complex formation and potentially mitigate the hook effect. |
Frequently Asked Questions (FAQs)
Q1: What are the key challenges affecting the cell permeability of PROTACs like GNE-987?
A1: PROTACs, including GNE-987, are large molecules that often fall "beyond the Rule of Five," meaning they typically have a high molecular weight, a large number of hydrogen bond donors and acceptors, and a high polar surface area. These characteristics can limit their ability to passively diffuse across the cell membrane, leading to reduced intracellular concentrations and lower than expected cellular potency.
Q2: How can I chemically modify GNE-987 to improve its cell permeability?
A2: Several strategies can be employed to enhance the cell permeability of GNE-987 through chemical modification:
-
Linker Optimization: The linker connecting the BRD4 ligand and the E3 ligase ligand plays a crucial role in the overall physicochemical properties of the PROTAC.
-
Length and Flexibility: Shorter, more rigid linkers can sometimes improve permeability by reducing the molecule's conformational flexibility and polar surface area.
-
Composition: Replacing polar ether or amide bonds with more lipophilic alkyl chains or incorporating cyclic elements can enhance permeability. For example, replacing an amide with an ester has been shown to improve the permeability of some BRD4 degraders.
-
-
Introduce Intramolecular Hydrogen Bonds: Designing the molecule to form intramolecular hydrogen bonds can shield polar groups, effectively reducing the polar surface area and improving permeability. This can be achieved through strategic placement of hydrogen bond donors and acceptors.
-
Prodrug Strategies: A prodrug approach involves masking polar functional groups with lipophilic moieties that are cleaved intracellularly to release the active PROTAC. This can significantly enhance cell entry.
-
"CLIPTAC" Approach: The "in-cell click-formed proteolysis targeting chimeras" (CLIPTAC) strategy involves synthesizing the PROTAC inside the cell from two smaller, more permeable precursors. This bio-orthogonal reaction can overcome the permeability barrier of the final large molecule.
Q3: What are the standard assays to measure the cell permeability of PROTACs?
A3: The two most common in vitro assays for assessing cell permeability are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane. It is a good first screen for passive permeability.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium. It provides a more comprehensive assessment of permeability, including both passive diffusion and the effects of active transport and efflux pumps.
Q4: How do I interpret the results from PAMPA and Caco-2 assays?
A4: The results from these assays are typically reported as an apparent permeability coefficient (Papp) in cm/s.
| Assay | Low Permeability | Moderate Permeability | High Permeability |
| PAMPA | < 1.0 x 10⁻⁶ cm/s | 1.0 - 5.0 x 10⁻⁶ cm/s | > 5.0 x 10⁻⁶ cm/s |
| Caco-2 | < 1.0 x 10⁻⁶ cm/s | 1.0 - 10.0 x 10⁻⁶ cm/s | > 10.0 x 10⁻⁶ cm/s |
In the Caco-2 assay, a bidirectional measurement (apical-to-basolateral and basolateral-to-apical) is performed to calculate an efflux ratio (ER) . An ER significantly greater than 2 suggests that the compound is actively pumped out of the cell, which can be a major contributor to low intracellular concentrations.
Quantitative Data for Analogous BRD4 PROTACs
| Compound | Modification | ALogP | PAMPA Pe (10-6 cm/s) |
| MZ1 | Amide Linker | 3.6 | ~0.01 |
| OMZ1 | Ester Linker | 4.3 | ~0.1 |
| ARV-771 | Amide Linker | 4.2 | ~0.2 |
| OARV-771 | Ester Linker | 4.8 | ~0.3 |
Data is compiled from published literature and is intended for comparative purposes.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound across an artificial lipid membrane.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plates
-
Lecithin solution in dodecane (or other suitable lipid mixture)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (high and low permeability)
-
Plate reader (UV-Vis or LC-MS for quantification)
Procedure:
-
Prepare the Donor Plate: Add 5 µL of the lipid solution to each well of the 96-well filter plate. Allow the solvent to evaporate completely.
-
Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Prepare Compound Solutions: Dilute the test and control compounds to a final concentration of 100 µM in PBS.
-
Start the Assay: Add 150 µL of the compound solutions to the donor plate. Carefully place the donor plate on top of the acceptor plate, ensuring the filter bottoms are in contact with the buffer in the acceptor wells.
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following formula:
where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the filter, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
Caco-2 Permeability Assay
Objective: To assess the permeability of a compound across a monolayer of human intestinal epithelial cells, including the effects of active transport.
Materials:
-
Caco-2 cells
-
24-well Transwell plates with permeable supports
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (high permeability, low permeability, and efflux substrate)
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the permeable supports of the Transwell plates and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the assay, measure the transepithelial electrical resistance (TEER) of the monolayers. Additionally, perform a Lucifer yellow permeability assay to ensure the integrity of the tight junctions.
-
Prepare Compound Solutions: Dilute the test and control compounds to the final desired concentration (e.g., 10 µM) in HBSS.
-
Apical to Basolateral (A-B) Permeability:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the compound solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.
-
-
Basolateral to Apical (B-A) Permeability:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the compound solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate at 37°C with gentle shaking.
-
At the same time points, take samples from the apical chamber and replace with fresh HBSS.
-
-
Quantification: Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
Calculate Permeability and Efflux Ratio:
-
Calculate the Papp for both A-B and B-A directions.
-
The efflux ratio is calculated as: ER = Papp (B-A) / Papp (A-B).
-
Biological Pathways and Experimental Workflows
BRD4 Signaling Pathway
BRD4 is a key epigenetic reader that plays a critical role in the regulation of gene transcription. It binds to acetylated histones at super-enhancers and promoters, recruiting the positive transcription elongation factor b (P-TEFb) to release paused RNA Polymerase II, leading to the transcription of target genes. Many of these target genes, such as c-MYC, are critical for cell proliferation and survival, making BRD4 an attractive target in cancer therapy. GNE-987, as a PROTAC, hijacks the ubiquitin-proteasome system to induce the degradation of BRD4, thereby downregulating the expression of these oncogenes.
Caption: BRD4 degradation pathway induced by GNE-987.
Experimental Workflow for Assessing PROTAC Permeability
The following workflow outlines the key steps in evaluating and optimizing the cell permeability of a PROTAC like GNE-987.
Caption: Workflow for PROTAC permeability assessment.
PROTAC BRD4 Degrader-9 metabolic stability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTAC BRD4 Degrader-9. The information provided addresses common challenges related to the metabolic stability of this molecule.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
A1: this compound is a proteolysis-targeting chimera designed to induce the degradation of the BRD4 protein.[1][2] It is a heterobifunctional molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a ligand that binds to the BRD4 protein.[1] The BRD4-binding component is derived from the well-characterized inhibitor JQ1.[3]
Q2: What are the expected metabolic liabilities of this compound?
A2: Due to its complex structure, this compound is susceptible to several metabolic transformations. The most common metabolic liabilities for similar VHL-based PROTACs include oxidation, hydrolysis of amide or ester bonds within the linker, and N-dealkylation.[][5] The VHL ligand itself can also be a site of metabolism, particularly if it contains susceptible moieties like a thiazole ring, which can be oxidized by aldehyde oxidase.[6][7]
Q3: Which enzymes are primarily responsible for the metabolism of VHL-based BRD4 PROTACs?
A3: The primary enzymes involved in the metabolism of PROTACs like BRD4 Degrader-9 are Cytochrome P450 enzymes (especially CYP3A4), aldehyde oxidases (AO), and various hydrolases such as carboxylesterases.[7] CYP3A4 is known to be a major contributor to the phase I metabolism of many PROTACs.[8]
Q4: How does the linker component affect the metabolic stability of this compound?
A4: The linker plays a crucial role in the metabolic stability of a PROTAC. The chemical nature, length, and rigidity of the linker can significantly influence its susceptibility to enzymatic degradation.[9] For instance, linkers containing ester bonds may be rapidly hydrolyzed by esterases in plasma or liver.[] Conversely, more rigid or cyclic linkers can enhance metabolic stability compared to flexible, linear alkyl or PEG linkers.[]
Troubleshooting Guide
Issue 1: Rapid Degradation in In Vitro Assays
Symptom: You observe a significantly shorter half-life of this compound in your in vitro metabolic stability assay (e.g., human liver microsomes, hepatocytes) than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| High Activity of Phase I Enzymes | Co-incubate your PROTAC with specific CYP450 inhibitors (e.g., ketoconazole for CYP3A4) in your assay. | This will help determine if a specific CYP isozyme is responsible for the rapid metabolism. |
| Aldehyde Oxidase (AO) Activity | If using liver S9 fractions or hepatocytes, include an AO inhibitor (e.g., hydralazine) in a parallel experiment. | VHL ligands can be substrates for AO, and this will help to identify its contribution to the metabolism.[7] |
| Hydrolytic Cleavage of the Linker | Perform stability assays in plasma and compare the results to those from liver microsomes. Also, analyze the samples for the appearance of metabolites corresponding to the cleaved BRD4 and VHL ligands. | This can help distinguish between metabolism by hepatic enzymes and hydrolysis by plasma esterases. |
| Non-enzymatic Degradation | Ensure proper sample handling and storage. Analyze a sample of the PROTAC in the assay buffer without the metabolic enzymes to check for chemical instability. | Some complex molecules can be unstable under certain pH or temperature conditions. |
Issue 2: Discrepancy Between In Vitro and In Vivo Efficacy
Symptom: this compound shows potent degradation of BRD4 in cell culture, but its in vivo efficacy is lower than anticipated.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Pharmacokinetics due to Metabolism | Perform a pharmacokinetic (PK) study to determine the in vivo half-life and exposure of the PROTAC. Analyze plasma samples for the presence of metabolites. | Rapid in vivo clearance will lead to insufficient exposure at the target tissue to induce effective protein degradation. |
| Formation of Antagonistic Metabolites | Use LC-MS/MS to identify the major metabolites and synthesize them. Test the ability of these metabolites to bind to BRD4 or VHL. | Metabolites that retain binding to the target protein but lack the ability to form a ternary complex can act as competitive inhibitors of the parent PROTAC.[10] |
| Low Cell Permeability and Bioavailability | Assess the oral bioavailability of the PROTAC. Consider alternative routes of administration, such as intravenous or intraperitoneal injection. | The large size and physicochemical properties of PROTACs can limit their ability to be absorbed orally and distribute to target tissues. |
Quantitative Data Summary
The following table summarizes representative metabolic stability data for VHL-based BRD4 PROTACs from preclinical studies. Note that specific data for this compound is not publicly available, and these values should be considered as estimates for similar compounds.
| Assay System | Compound Type | Half-life (t1/2) | Primary Metabolic Pathways | Reference |
| Human Liver Microsomes | VHL-based BRD4 PROTAC | < 30 min (with NADPH) | Oxidation (CYP-mediated) | [8] |
| Mouse Liver Microsomes | VHL-based BRD4 PROTAC | Variable, can be < 10 min | Oxidation | [] |
| Cryopreserved Human Hepatocytes | VHL-based BRD4 PROTAC | Generally longer than in microsomes | Oxidation, Hydrolysis, Glucuronidation | [8] |
| Human Plasma | VHL-based BRD4 PROTAC | Generally stable | Hydrolysis (if ester linker is present) | [9] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
-
Prepare the Incubation Mixture: In a microcentrifuge tube, combine HLM (final concentration 0.5 mg/mL) and this compound (final concentration 1 µM) in a phosphate buffer (pH 7.4).
-
Pre-warm: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the Reaction: Add NADPH (final concentration 1 mM) to start the metabolic reaction.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quench the Reaction: Stop the reaction by adding a 2-fold volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent PROTAC.[11] The half-life is then calculated from the disappearance of the parent compound over time.
Protocol 2: Metabolite Identification using LC-MS/MS
-
Sample Preparation: Use samples from the in vitro metabolic stability assays.
-
Chromatographic Separation: Employ a reverse-phase C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid, to separate the parent PROTAC from its metabolites.
-
Mass Spectrometry Analysis: Use a high-resolution mass spectrometer operating in positive ion mode to detect the protonated molecules of the parent compound and its potential metabolites.
-
Data Analysis: Identify potential metabolites by searching for expected mass shifts corresponding to common metabolic reactions (e.g., +16 Da for oxidation, cleavage of the linker).[12] Confirm the identity of the metabolites by comparing their fragmentation patterns with that of the parent compound.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Potential metabolic pathways of this compound.
Caption: Troubleshooting workflow for high in vitro metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound(Genentech) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism-driven in vitro/in vivo disconnect of an oral ERɑ VHL-PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. documents.thermofisher.cn [documents.thermofisher.cn]
PROTAC BRD4 Degrader-9 off-target effects investigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTAC BRD4 Degrader-9. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a proteolysis-targeting chimera (PROTAC), a bifunctional molecule designed to specifically target the bromodomain-containing protein 4 (BRD4) for degradation. It consists of a ligand that binds to BRD4 and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of BRD4, marking it for degradation by the cell's proteasome machinery. This targeted degradation approach differs from traditional inhibitors by eliminating the target protein entirely.
Q2: What are the expected on-target effects of BRD4 degradation?
A2: BRD4 is a key epigenetic reader that regulates the transcription of genes involved in cell cycle progression, proliferation, and oncogenesis. Its degradation is expected to lead to the downregulation of its target genes, including the MYC oncogene, resulting in anti-proliferative effects in cancer cells.[2]
Q3: What are the potential off-target effects of this compound?
A3: Off-target effects of PROTACs can arise from several factors, including the degradation of proteins other than the intended target. For VHL-based PROTACs, off-targets can occur due to unintended interactions of the PROTAC with other proteins, leading to their ubiquitination and degradation. While specific quantitative proteomics data for this compound is not publicly available, studies on other VHL-based BRD4 degraders can provide insights into potential off-target profiles.
Q4: How can I assess the selectivity of this compound in my experiments?
A4: The selectivity of a PROTAC is typically assessed using global quantitative proteomics, such as mass spectrometry (MS)-based approaches.[3][4] This involves treating cells with the PROTAC and a vehicle control, followed by lysis, protein digestion, and MS analysis to identify and quantify changes in the abundance of thousands of proteins across the proteome. Significant reduction in the levels of proteins other than BRD4 would indicate off-target degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or poor degradation of BRD4 | Compound instability: The PROTAC may be unstable in the experimental conditions. | Verify the stability of the compound in your cell culture media. Consider using freshly prepared solutions for each experiment. |
| Low cell permeability: The PROTAC may not be efficiently entering the cells. | Assess cell permeability using cellular thermal shift assays (CETSA) or by comparing results in intact vs. permeabilized cells. | |
| Inefficient ternary complex formation: The PROTAC may not be effectively bringing together BRD4 and the VHL E3 ligase. | Perform co-immunoprecipitation (co-IP) or proximity-based assays (e.g., NanoBRET) to confirm the formation of the BRD4-PROTAC-VHL ternary complex. | |
| Cell line specific factors: The expression levels of VHL or other components of the ubiquitin-proteasome system may be low in your cell line. | Quantify VHL expression levels in your cell line. Consider using a different cell line with known high VHL expression as a positive control. | |
| High background in proteomics experiment | Sample contamination: Contamination with keratins or other environmental proteins. | Use powder-free gloves and work in a clean environment. Use high-purity reagents and plastics. |
| Suboptimal sample preparation: Inefficient protein extraction or digestion. | Optimize lysis buffer composition and digestion protocols. Ensure complete denaturation and reduction of proteins. | |
| Inconsistent proteomics data | Variability in cell culture: Differences in cell confluency, passage number, or treatment conditions. | Standardize cell culture and treatment protocols. Ensure consistent cell seeding density and treatment times. |
| Instrument variability: Fluctuations in mass spectrometer performance. | Run quality control (QC) samples regularly to monitor instrument performance. Normalize data to a reference sample or protein. | |
| Unexpected off-target degradation | "Hook effect": At high concentrations, the PROTAC can form binary complexes with either BRD4 or VHL, preventing the formation of the productive ternary complex and potentially leading to off-target effects. | Perform a dose-response experiment to determine the optimal concentration for selective BRD4 degradation. |
| Off-target binding of the warhead or E3 ligase ligand: The moieties of the PROTAC may have affinity for other proteins. | Use inactive control compounds (e.g., epimers of the VHL ligand) to distinguish between on-target and off-target effects. |
Quantitative Data on Off-Target Effects
While specific quantitative proteomics data for this compound is not publicly available, the following table provides a representative example of what a proteomics experiment might reveal for a VHL-based BRD4 degrader. The data is hypothetical and for illustrative purposes only.
| Protein | Gene | Function | Fold Change (Degrader/Vehicle) | p-value | On/Off-Target |
| BRD4 | BRD4 | Epigenetic reader | -4.5 | <0.001 | On-Target |
| BRD2 | BRD2 | BET family member | -1.2 | >0.05 | Off-Target (minor) |
| BRD3 | BRD3 | BET family member | -1.1 | >0.05 | Off-Target (minor) |
| Protein X | GENEX | Kinase | -2.5 | <0.01 | Off-Target |
| Protein Y | GENEY | Transcription Factor | -2.1 | <0.01 | Off-Target |
Experimental Protocols
Protocol 1: Global Quantitative Proteomics for Off-Target Profiling
This protocol outlines a general workflow for identifying off-target effects of this compound using label-free quantitative mass spectrometry.
-
Cell Culture and Treatment:
-
Plate cells (e.g., a relevant cancer cell line) at a consistent density and allow them to adhere overnight.
-
Treat cells with this compound at a predetermined optimal concentration and a vehicle control (e.g., DMSO) for a specified time (e.g., 6-24 hours). Include at least three biological replicates for each condition.
-
-
Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in a buffer containing a strong denaturant (e.g., 8 M urea), protease inhibitors, and phosphatase inhibitors.
-
Sonicate the lysates to shear DNA and clarify by centrifugation.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Protein Digestion:
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).
-
Dilute the urea concentration to <2 M and digest proteins with trypsin overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the digest with formic acid and desalt the peptides using a solid-phase extraction (SPE) method (e.g., C18 StageTips).
-
Dry the purified peptides under vacuum.
-
-
LC-MS/MS Analysis:
-
Resuspend peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw MS data using a software package such as MaxQuant or Proteome Discoverer.
-
Perform protein identification by searching the spectra against a human protein database.
-
Perform label-free quantification (LFQ) to determine the relative abundance of proteins in each sample.
-
Perform statistical analysis to identify proteins with significantly altered abundance between the degrader-treated and vehicle-treated groups.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for proteomics-based off-target analysis.
Caption: Downstream signaling effects of BRD4 degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTAC BRD4 Degrader-8(Genentech) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting PROTAC BRD4 Degrader-9 insolubility
Welcome to the technical support center for PROTAC BRD4 Degrader-9. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues, with a particular focus on the challenge of insolubility often encountered with this and similar PROTAC molecules.
Troubleshooting Guide: Insolubility of this compound
Insolubility is a frequent hurdle in the experimental use of PROTACs, which are often large, complex molecules that fall outside of Lipinski's "rule of five".[1][2] Poor solubility can lead to inaccurate and unreliable results in biological assays.[3][4] This guide provides a systematic approach to addressing the insolubility of this compound.
Question: My this compound is not dissolving in my desired aqueous buffer. What should I do?
Answer:
Direct dissolution of hydrophobic compounds like this compound in aqueous buffers is often challenging. A stepwise approach is recommended to achieve a clear, homogenous solution suitable for your experiments.
Initial Steps:
-
Organic Solvent Stock Solution: The first step is to create a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of polar and non-polar compounds.[5][6] Other organic solvents such as ethanol, dimethylformamide (DMF), or N,N-dimethylacetamide can also be considered.[7][8] It is crucial to ensure the PROTAC is fully dissolved in the organic solvent before proceeding to the next step.
-
Serial Dilution: Once a clear stock solution is obtained, you can perform serial dilutions into your aqueous buffer. It is important to add the organic stock solution to the aqueous buffer and not the other way around to avoid precipitation. Vigorous mixing or vortexing during this step is essential.
Troubleshooting Persistent Insolubility:
If the compound precipitates upon dilution in the aqueous buffer, consider the following strategies:
-
Co-solvents: The inclusion of co-solvents in your final aqueous solution can enhance solubility. For instance, maintaining a small percentage of DMSO (typically 0.1% to 1%) in the final assay medium can help keep the compound in solution.[3] However, it is critical to first determine the tolerance of your specific cell line or assay to the chosen co-solvent.
-
pH Adjustment: The solubility of compounds with ionizable groups can be significantly influenced by the pH of the solution.[9] If the structure of this compound contains acidic or basic moieties, adjusting the pH of the buffer may improve its solubility. For basic compounds, a lower pH might be beneficial, while for acidic compounds, a higher pH could increase solubility.
-
Use of Excipients: Certain excipients can be employed to improve the solubility of hydrophobic compounds.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[10]
-
Surfactants: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 can be used at low concentrations to aid in solubilization.
-
-
Physical Methods:
-
Sonication: Applying ultrasonic energy can help to break down aggregates and facilitate the dissolution of the compound.
-
Gentle Heating: For some compounds, gentle warming of the solution can increase solubility. However, the thermal stability of this compound must be considered to avoid degradation.
-
-
Formulation Strategies: For in vivo studies, more advanced formulation strategies might be necessary. This could involve the use of lipid-based formulations, nanoparticles, or amorphous solid dispersions to improve oral bioavailability.[11] Some studies have shown that administering PROTACs with food can improve their in vivo exposure, suggesting that biorelevant buffers like FaSSIF/FeSSIF could be used for in vitro solubility assessment.[1]
Quantitative Data Summary: Solubility of a Representative BRD4 Degrader (MZ1)
While specific solubility data for "this compound" is not publicly available, the data for a well-characterized BRD4 degrader, MZ1, can provide a useful reference.
| Solvent | Approximate Solubility | Reference |
| Ethanol | ~30 mg/mL | [8] |
| DMSO | ~30 mg/mL | [8] |
| Dimethyl Formamide (DMF) | ~30 mg/mL | [8] |
| 1:7 solution of Ethanol:PBS (pH 7.2) | ~0.12 mg/mL | [8] |
Experimental Protocol: Kinetic Solubility Assay
This protocol outlines a general method for determining the kinetic solubility of a compound, which is a common practice in early drug discovery.[4]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well plates (polypropylene for compound storage, clear for analysis)
-
Plate shaker
-
Plate reader capable of measuring absorbance or a suitable analytical method (e.g., HPLC-UV)
Procedure:
-
Prepare a Concentrated Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Ensure the compound is completely dissolved.
-
Prepare a Working Plate: In a 96-well polypropylene plate, add the 10 mM DMSO stock solution to the wells of the first column.
-
Serial Dilution in DMSO: Perform a serial dilution of the compound in DMSO across the plate to generate a range of concentrations.
-
Transfer to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO concentration to a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4) in each well. This will result in a final DMSO concentration of 1%.
-
Incubation and Precipitation: Seal the plate and shake it at room temperature for a defined period (e.g., 2 hours) to allow for the precipitation of the compound that is above its solubility limit.
-
Clarification: Centrifuge the plate to pellet any precipitate.
-
Analysis: Carefully transfer the supernatant to a clear 96-well plate. Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method. A standard curve of the compound in DMSO/PBS should be prepared for quantification.
-
Determine Kinetic Solubility: The highest concentration at which the compound remains in solution is considered its kinetic solubility under these conditions.
Frequently Asked Questions (FAQs)
Q1: Why are PROTACs often poorly soluble?
A1: PROTACs are heterobifunctional molecules consisting of two ligands connected by a linker.[12] This design often results in molecules with a high molecular weight (typically >700 Da) and a large number of rotatable bonds, characteristics that often lead to poor aqueous solubility and deviate from traditional "drug-like" properties.[1]
Q2: Can I use a higher concentration of organic solvent in my cell-based assay to improve solubility?
A2: While a higher concentration of an organic solvent like DMSO can improve compound solubility, it can also be toxic to cells. It is crucial to determine the maximum concentration of the solvent that your specific cell line can tolerate without affecting viability or the experimental outcome. This is typically done by running a solvent tolerance control experiment.
Q3: My compound appears to be in solution, but I am getting inconsistent results in my assay. Could this be a solubility issue?
A3: Yes, even if a solution appears clear to the naked eye, small, non-visible aggregates of the compound can form. This can lead to erratic and non-reproducible results in biological assays.[3] Dynamic light scattering (DLS) can be used to detect the presence of such aggregates.
Q4: How should I store my stock solution of this compound?
A4: Stock solutions in organic solvents like DMSO should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. For aqueous solutions, it is generally not recommended to store them for more than a day.[8]
Q5: What is the difference between kinetic and thermodynamic solubility?
A5: Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (like DMSO) when diluted into an aqueous buffer. It is a high-throughput measurement often used in early drug discovery. Thermodynamic solubility, on the other hand, is the true equilibrium solubility of a compound in a saturated solution and is a more time-consuming measurement.[4]
Visualizations
Signaling Pathway: Simplified BRD4-Mediated Gene Transcription
BRD4 is a key epigenetic reader that plays a crucial role in regulating the transcription of genes involved in cell growth and proliferation, including the oncogene c-Myc.[13] BRD4 inhibitors and degraders target this interaction to suppress cancer cell growth.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. www1.udel.edu [www1.udel.edu]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
PROTAC BRD4 Degrader-9 degradation efficiency problems
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using PROTAC BRD4 Degrader-9 (GNE-987), a highly potent chimeric BET degrader designed to induce the degradation of BRD4.[1]
Summary of Quantitative Data
The following table summarizes the key quantitative parameters for this compound, also known as GNE-987. This data is crucial for designing experiments and interpreting results.
| Parameter | Value | Cell Line / Conditions | Source |
| BRD4 Degradation DC50 | 0.03 nM | EOL-1 (AML) | [1][2][3] |
| BRD4 BD1 Binding IC50 | 4.7 nM | Biochemical Assay | [1][2][3] |
| BRD4 BD2 Binding IC50 | 4.4 nM | Biochemical Assay | [1][2][3] |
| EOL-1 Cell Viability IC50 | 0.02 nM | EOL-1 (AML) | [1] |
| HL-60 Cell Viability IC50 | 0.03 nM | HL-60 | [1] |
| MYC Expression IC50 | 0.03 nM | EOL-1 (AML) | [1] |
Troubleshooting Guide
Even with a highly potent degrader like GNE-987, experimental challenges can arise. This guide addresses common degradation efficiency problems in a question-and-answer format.
Q1: I am not observing any BRD4 degradation, or the degradation is very weak. What are the possible causes?
A1: Several factors could contribute to a lack of BRD4 degradation. Consider the following troubleshooting steps:
-
Cell Line Specifics:
-
VHL Expression: GNE-987 utilizes the von Hippel-Lindau (VHL) E3 ligase for its activity.[2][3][4] Confirm that your cell line expresses sufficient levels of VHL. Low or absent VHL will prevent the formation of the ternary complex required for degradation.
-
Cell Permeability: While GNE-987 is a small molecule, its physicochemical properties may lead to poor permeability in certain cell lines.
-
-
Experimental Conditions:
-
Compound Integrity: Ensure the stability and purity of your GNE-987 stock. Improper storage can lead to degradation of the compound. GNE-987 should be stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2]
-
Treatment Duration and Concentration: While GNE-987 is potent, the kinetics of degradation can vary between cell lines. Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) and a dose-response experiment (e.g., 0.01 nM to 1000 nM) to determine the optimal conditions for your specific cell line.
-
-
Western Blotting Technique:
-
Antibody Quality: Use a validated and high-quality antibody specific for BRD4.
-
Loading Controls: Ensure equal protein loading by using a reliable loading control such as GAPDH or α-Tubulin.[5]
-
Q2: I observe a "hook effect" where the degradation of BRD4 is less efficient at higher concentrations of GNE-987. Why does this happen and how can I mitigate it?
A2: The "hook effect" is a known phenomenon for PROTACs.[6] It occurs at high concentrations where the PROTAC forms binary complexes (either with BRD4 or VHL) instead of the productive ternary complex (BRD4-PROTAC-VHL). This reduces the efficiency of degradation.
-
Mitigation Strategy: The primary way to mitigate the hook effect is to perform a careful dose-response experiment to identify the optimal concentration range for maximal degradation. The highly potent nature of GNE-987 means that maximal degradation may occur at very low, sub-nanomolar concentrations.
Q3: How can I be sure that the observed decrease in BRD4 levels is due to proteasomal degradation and not another mechanism like transcriptional repression?
A3: This is a critical validation step in any PROTAC experiment. Here’s how you can confirm the mechanism of action:
-
Proteasome Inhibition: Pre-treat your cells with a proteasome inhibitor (e.g., MG132 or bortezomib) for 1-2 hours before adding GNE-987. If GNE-987 acts through the proteasome, the degradation of BRD4 will be "rescued" or blocked in the presence of the proteasome inhibitor.[7]
-
VHL Ligand Competition: Co-treat cells with GNE-987 and an excess of a VHL ligand. The free VHL ligand will compete with GNE-987 for binding to VHL, thereby preventing the formation of the ternary complex and subsequent BRD4 degradation.
-
Inactive Control: Use an inactive epimer of GNE-987, such as (S)-GNE-987, as a negative control. (S)-GNE-987 can bind to BRD4 but not to VHL, and therefore should not induce BRD4 degradation.[8]
Q4: I am seeing degradation of other BET family proteins (BRD2 and BRD3). Is this expected?
A4: Yes, this is an expected outcome. GNE-987 is a pan-BET degrader, meaning it also induces the degradation of BRD2 and BRD3.[1] If your research requires specific degradation of only BRD4, you may need to consider a more selective BRD4 degrader.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of this compound (GNE-987)?
A: GNE-987 is a heterobifunctional molecule. One end binds to the bromodomains of BRD4, and the other end binds to the E3 ubiquitin ligase VHL. This brings BRD4 and VHL into close proximity, forming a ternary complex.[4][9] VHL then ubiquitinates BRD4, marking it for degradation by the proteasome. The GNE-987 molecule is then released and can induce the degradation of another BRD4 protein, acting catalytically.
Q: What are the downstream effects of BRD4 degradation by GNE-987?
A: BRD4 is a critical transcriptional regulator, and its degradation leads to the downregulation of key oncogenes, most notably c-MYC.[1] This results in the inhibition of cancer cell proliferation, cell cycle arrest, and the induction of apoptosis.[10][11]
Q: Can GNE-987 be used in vivo?
A: While GNE-987 has shown potent in vitro activity, its use in vivo may be challenging due to pharmacokinetic properties typical of PROTAC molecules. However, it has been successfully used in xenograft models and can be conjugated to antibodies to create PROTAC-Antibody Conjugates (PACs) for targeted delivery.[2][3][11]
Q: What are the key experimental controls to include when using GNE-987?
A: To ensure the rigor of your experiments, the following controls are essential:
-
Vehicle Control: (e.g., DMSO) to assess the baseline levels of BRD4.
-
Negative Control PROTAC: An inactive epimer like (S)-GNE-987 that binds BRD4 but not VHL.[8]
-
Proteasome Inhibitor: To confirm that degradation is proteasome-dependent.
-
VHL Ligand: To confirm the requirement of VHL for degradation.
Experimental Protocols
Protocol: Western Blotting for BRD4 Degradation
This protocol outlines a standard Western blot procedure to assess the degradation of BRD4 after treatment with GNE-987.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of GNE-987 (and controls) for the specified duration.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 (and a loading control antibody) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).[12] Normalize the BRD4 band intensity to the corresponding loading control.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of Action of this compound (GNE-987).
Caption: A typical experimental workflow for assessing GNE-987 efficiency.
Caption: Simplified BRD4 signaling pathway and the inhibitory action of GNE-987.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GNE-987 | PROTAC BRD4 Degrader | DC Chemicals [dcchemicals.com]
- 4. BRD4 Inhibitor GNE-987 Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 10. An inhibitor of BRD4, GNE987, inhibits the growth of glioblastoma cells by targeting C-Myc and S100A16 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PROTAC BRD4 Degrader-9
Welcome to the technical support center for PROTAC BRD4 Degrader-9. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to mechanisms of resistance and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of the BRD4 protein. It functions by simultaneously binding to the BRD4 protein and an E3 ubiquitin ligase, a component of the cell's natural protein disposal system.[1][2] This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome.[2] This event-driven mechanism allows a single PROTAC molecule to trigger the degradation of multiple BRD4 proteins, leading to potent and sustained downstream effects.[3][4]
Q2: What are the known mechanisms of acquired resistance to BRD4 degraders?
A2: Acquired resistance to BRD4 degraders, including those similar to this compound, primarily involves alterations in the ubiquitin-proteasome system. Key mechanisms include:
-
Mutations or downregulation of E3 ligase components: Changes in the specific E3 ligase recruited by the PROTAC (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)) can prevent the formation of a stable ternary complex (PROTAC-BRD4-E3 ligase), thereby inhibiting degradation.[2][5][6]
-
Genomic alterations in core E3 ligase complex components: Beyond the direct ligase, mutations in other essential proteins of the E3 ligase complex can also confer resistance.[5][6]
-
Upregulation of BRD4: While PROTACs can often overcome resistance caused by target overexpression that affects inhibitors, significant upregulation of BRD4 may require higher concentrations of the degrader to achieve effective degradation.[7]
Q3: What is the "hook effect" and how can I avoid it in my experiments?
A3: The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal range leads to a decrease in target protein degradation.[8] This occurs because at very high concentrations, the PROTAC can form binary complexes with either the target protein (BRD4) or the E3 ligase, which are non-productive for degradation, rather than the necessary ternary complex.[8] To avoid this, it is crucial to perform a dose-response curve to determine the optimal concentration range for BRD4 degradation in your specific cell line.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No or reduced BRD4 degradation observed. | 1. Suboptimal PROTAC concentration (Hook Effect).2. Low expression of the required E3 ligase in the cell line.3. Compromised integrity of the ubiquitin-proteasome system.4. Insufficient incubation time. | 1. Perform a dose-response experiment to identify the optimal concentration.2. Verify the expression of the relevant E3 ligase (e.g., VHL or CRBN) by Western blot.3. Include a positive control (e.g., a proteasome inhibitor like MG132) to confirm proteasome function.[9]4. Conduct a time-course experiment to determine the optimal degradation time.[6] |
| High variability between experimental replicates. | 1. Inconsistent cell seeding density.2. Variation in PROTAC treatment time.3. Issues with lysate preparation or Western blot loading. | 1. Ensure consistent cell numbers are seeded for each experiment.2. Standardize the timing of all experimental steps.3. Use a reliable protein quantification method (e.g., BCA assay) and include loading controls (e.g., GAPDH, β-actin) on your Western blots. |
| Cross-resistance to other BRD4 degraders is observed. | 1. The degraders utilize the same E3 ligase, and the resistance mechanism is due to a defect in that specific E3 ligase pathway. | 1. Test a BRD4 degrader that utilizes a different E3 ligase. For example, if resistance is seen with a VHL-based degrader, test a CRBN-based degrader.[6] |
| Cell line shows resistance to BRD4 inhibitors (e.g., JQ1) but is sensitive to BRD4 degraders. | 1. Resistance to the inhibitor is due to BRD4 overexpression. | 1. This is an expected outcome, as PROTACs can often overcome resistance mechanisms that affect traditional inhibitors.[7] No troubleshooting is necessary in this case. |
Experimental Protocols
Western Blot for BRD4 Degradation
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) for the desired time (e.g., 6, 12, or 24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against BRD4 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Quantitative PCR (qPCR) for MYC Expression
-
Cell Treatment and RNA Extraction: Treat cells with this compound as described above. Extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for MYC and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analysis: Calculate the relative expression of MYC using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the DMSO-treated control.
Data Presentation
Table 1: Example Dose-Response Data for BRD4 Degradation
| PROTAC Concentration (nM) | % BRD4 Degradation (vs. DMSO) |
| 0.1 | 15 |
| 1 | 55 |
| 10 | 92 |
| 100 | 95 |
| 1000 | 70 (Hook Effect) |
Table 2: Example IC50 and DC50 Values
| Cell Line | IC50 (nM) (Viability) | DC50 (nM) (BRD4 Degradation) |
| Cell Line A (Sensitive) | 15 | 5 |
| Cell Line B (Resistant) | >1000 | >1000 |
Visualizations
Caption: Mechanism of action for this compound.
Caption: Key resistance mechanisms to PROTAC BRD4 degraders.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. mdpi.com [mdpi.com]
- 3. Inhibit or destroy? Why PROTAC technology is emerging as a game changer for drug discovery and cancer therapy. | Revvity [revvity.co.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Functional and Mechanistic Interrogation of BET Bromodomain Degraders for the Treatment of Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | Overcoming Cancer Drug Resistance Utilizing PROTAC Technology [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PROTAC BRD4 Degrader-9 Treatment Duration
Welcome to the technical support center for PROTAC BRD4 Degrader-9. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental conditions, with a specific focus on treatment duration.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of the BRD4 protein.[1][2] It functions by simultaneously binding to the BRD4 protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome.[1][3][4][5] This "event-driven" model allows a single PROTAC molecule to induce the degradation of multiple BRD4 proteins, leading to a sustained downstream effect.[3] this compound, specifically, is composed of ligands for von Hippel-Lindau (VHL) E3 ligase and BRD4.[6]
Q2: How quickly can I expect to see BRD4 degradation after treatment with a BRD4 PROTAC?
A2: The kinetics of BRD4 degradation can vary depending on the specific PROTAC, its concentration, and the cell line being used. For example, with the potent BRD4 degrader QCA570, significant degradation of BRD4 can be observed in as little as one hour in some bladder cancer cell lines, peaking within 1 to 3 hours.[4][5] For other PROTACs like MZ1, substantial degradation is seen after 24 hours of treatment in HeLa cells.[7] It is crucial to perform a time-course experiment to determine the optimal degradation window for your specific experimental setup.
Q3: What is the "hook effect" and how can it affect my experiment?
A3: The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point leads to a decrease in target protein degradation. This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-BRD4 or PROTAC-E3 ligase) rather than the productive ternary complex (BRD4-PROTAC-E3 ligase) required for degradation. This can lead to misleading results, suggesting lower efficacy at higher concentrations. Therefore, a full dose-response curve is essential to identify the optimal concentration for maximal degradation.
Troubleshooting Guides
Problem 1: No or minimal BRD4 degradation observed after treatment.
Possible Cause 1: Suboptimal Treatment Duration. The kinetics of BRD4 degradation can be rapid. You may be missing the peak degradation window.
-
Solution: Perform a time-course experiment. Treat your cells with a fixed, optimal concentration of this compound and harvest cell lysates at various time points (e.g., 1, 3, 6, 12, 24, and 48 hours). Analyze BRD4 levels by Western blot to identify the time of maximal degradation.[4][5][8]
Possible Cause 2: Incorrect PROTAC Concentration. The concentration of the PROTAC is critical. Too low of a concentration will not be effective, while too high of a concentration can lead to the "hook effect".
-
Solution: Perform a dose-response experiment. Treat your cells for a fixed duration (determined from your time-course experiment) with a range of PROTAC concentrations (e.g., from picomolar to micromolar). This will help you determine the optimal concentration for maximal degradation (DC50).[4][5]
Possible Cause 3: Issues with the E3 Ligase or Proteasome Machinery. The degradation of BRD4 is dependent on the ubiquitin-proteasome system.
-
Solution:
-
Confirm the expression of the recruited E3 ligase (VHL for BRD4 Degrader-9) in your cell line.
-
As a control, pre-treat cells with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924) before adding the PROTAC.[5][9][10] Inhibition of degradation in the presence of these inhibitors confirms that the PROTAC is working through the intended pathway.
-
Problem 2: Inconsistent BRD4 degradation between experiments.
Possible Cause 1: Cell Culture Variability. Cell confluence, passage number, and overall cell health can significantly impact experimental outcomes.
-
Solution: Standardize your cell culture protocols. Ensure cells are seeded at a consistent density and are in the logarithmic growth phase at the time of treatment. Keep detailed records of cell passage numbers.
Possible Cause 2: Reagent Instability. PROTACs, like other small molecules, can be sensitive to storage conditions and freeze-thaw cycles.
-
Solution: Aliquot your PROTAC stock solution to minimize freeze-thaw cycles. Store as recommended by the manufacturer. Prepare fresh dilutions for each experiment.
Problem 3: Significant cell death observed even at short treatment durations.
Possible Cause: Off-target toxicity or potent on-target effect. While the goal is to degrade BRD4, high concentrations or prolonged exposure can lead to significant downstream effects, including apoptosis.
-
Solution:
-
Re-evaluate your dose-response curve to find a concentration that effectively degrades BRD4 with minimal immediate cytotoxicity.
-
Shorten the treatment duration. If BRD4 degradation is rapid, a shorter exposure may be sufficient to achieve the desired biological effect without causing widespread cell death.
-
Perform a cell viability assay in parallel with your degradation experiments to monitor cytotoxicity.
-
Experimental Protocols & Data
Experimental Protocol: Western Blot for BRD4 Degradation
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: Treat cells with the desired concentrations of this compound for the indicated time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin, or α-Tubulin) to ensure equal protein loading.[5][11]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the BRD4 signal to the loading control.
Data Presentation: Example Degradation Kinetics
The following table summarizes the degradation kinetics of BRD4 by the PROTAC QCA570 in various bladder cancer cell lines at a concentration of 30 nM.[4][5]
| Cell Line | Time to Peak Degradation |
| 5637 | 1 hour |
| T24 | 1 hour |
| UM-UC-3 | 1 hour |
| J82 | 3 hours |
| EJ-1 | 3 hours |
Experimental Protocol: Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
PROTAC Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[12]
-
Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Mechanism of this compound action.
References
- 1. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. plexium.com [plexium.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. The therapeutic effect of the BRD4-degrading PROTAC A1874 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support: PROTAC BRD4 Degrader-9 Western Blot Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with western blot band quantification for PROTAC-mediated degradation of BRD4.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems observed during western blot experiments involving BRD4 degraders.
Q1: I am not observing any degradation of my target protein, BRD4, after treatment with the PROTAC degrader. What are the possible causes?
A1: Several factors can lead to a lack of observed degradation. Consider the following troubleshooting steps:
-
PROTAC Integrity and Activity: Confirm the chemical integrity and purity of your PROTAC. Ensure it has not degraded during storage.
-
Cell Permeability: Verify that your PROTAC is cell-permeable in the cell line being used.[1] If permeability is low, the PROTAC cannot reach its intracellular target.
-
Ternary Complex Formation: Successful degradation requires the formation of a stable ternary complex between BRD4, the PROTAC, and an E3 ligase (e.g., Cereblon or VHL).[2][3] The linker length and chemical composition of the PROTAC are critical for this step.[4]
-
E3 Ligase Expression: Ensure that the cell line you are using expresses the E3 ligase that your PROTAC is designed to recruit. For example, some cell lines have low endogenous levels of Cereblon (CRBN).
-
Proteasome Activity: The degradation itself is carried out by the ubiquitin-proteasome system (UPS).[2][5] To confirm the involvement of the UPS, you can co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132 or bortezomib). A rescue of BRD4 levels in the presence of the inhibitor would confirm proteasome-dependent degradation.[3]
-
Incubation Time and Concentration: The kinetics of PROTAC-mediated degradation can vary. Perform a time-course (e.g., 2, 4, 8, 16, 24 hours) and dose-response experiment to identify the optimal treatment conditions.[6][7]
Q2: My western blot shows only partial BRD4 degradation, even at very high PROTAC concentrations. Why is this happening?
A2: This phenomenon is likely due to the "hook effect," a common observation with PROTACs.[8][9]
-
Mechanism of the Hook Effect: At excessively high concentrations, the PROTAC can form separate binary complexes with either BRD4 or the E3 ligase, rather than the productive ternary complex required for degradation.[4][8] This saturation of binary complexes prevents the formation of the BRD4-PROTAC-E3 ligase bridge, leading to reduced degradation.[8][10]
-
Troubleshooting: To overcome the hook effect, you must perform a full dose-response curve with a wider range of concentrations, particularly focusing on lower concentrations. The degradation curve will often be bell-shaped or inverse-U-shaped.[10] Identifying the optimal concentration (DC50/Dmax) is crucial for accurate quantification.[10]
Q3: The band for BRD4 appears at a different molecular weight than predicted. Is my antibody working correctly?
A3: It is not uncommon for the observed molecular weight of a protein on a western blot to differ from the calculated molecular weight. For BRD4, which has a predicted size of ~152 kDa, bands have been reported at various higher molecular weights, such as ~200-250 kDa.[11]
-
Post-Translational Modifications (PTMs): PTMs like phosphorylation, ubiquitination, or glycosylation can increase the apparent molecular weight of the protein.[12]
-
Protein Isoforms: BRD4 has multiple isoforms (e.g., long and short forms), which will migrate differently on a gel.[13][14] Ensure your antibody is capable of detecting the specific isoform(s) you are studying.[13]
-
Antibody Specificity: The most critical step is to validate your antibody.[15][16] A single band does not always guarantee specificity.[17] The gold standard for validation is to test the antibody in a knockout or siRNA-mediated knockdown model where the target protein is absent.[16][17] If the band disappears in the knockout/knockdown sample, it confirms the antibody's specificity.
Q4: My loading control levels are inconsistent or change after PROTAC treatment. How should I normalize my data?
A4: Consistent loading control levels are essential for accurate quantification.[18]
-
Choosing the Right Loading Control: Standard housekeeping proteins like GAPDH, β-actin, or Tubulin are often used.[19] However, their expression can sometimes be affected by experimental conditions.[19] It is crucial to choose a loading control that is not affected by your PROTAC treatment.
-
Validation: Before starting your experiment, perform a preliminary western blot to confirm that your chosen loading control's expression remains stable across different treatment conditions.
-
Subcellular Localization: Choose a loading control that is in the same subcellular compartment as your target protein.[19] Since BRD4 is a nuclear protein, a nuclear-specific loading control like Lamin B1 or PCNA may be more appropriate than a cytosolic protein like GAPDH.[20]
-
Total Protein Normalization: As an alternative to single-protein loading controls, you can use total protein staining (e.g., Ponceau S, Coomassie) on the membrane before antibody incubation.[21] This method quantifies the total protein in each lane and can be a more robust normalization strategy.
Key Experimental Diagrams
PROTAC Mechanism of Action
Western Blot Experimental Workflow
Troubleshooting Decision Tree
// No Degradation Branch Sol_Time [label="Action: Perform\ntime-course & dose-\nresponse experiments.", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Proteasome [label="Action: Co-treat with\nproteasome inhibitor\n(e.g., MG132).", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Ligase [label="Action: Confirm E3 ligase\n(e.g., CRBN) expression\nin your cell line.", fillcolor="#F1F3F4", fontcolor="#202124"];
// Partial Degradation Branch Sol_Hook [label="Action: Test lower\nPROTAC concentrations\nto check for Hook Effect.", fillcolor="#F1F3F4", fontcolor="#202124"];
// Inconsistent Data Branch Sol_LC [label="Action: Validate loading\ncontrol. Test alternative\n(e.g., nuclear) control.", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Ab [label="Action: Validate BRD4\nantibody with KO/KD\nsamples.", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Quant [label="Action: Ensure bands\nare not saturated.\nAdjust exposure time.", fillcolor="#F1F3F4", fontcolor="#202124"];
Start -> No_Deg [label="Is degradation absent?"]; Start -> Partial_Deg [label="Is degradation weak\nat high doses?"]; Start -> Inconsistent_Data [label="Are results variable?"];
No_Deg -> Sol_Time; No_Deg -> Sol_Proteasome; No_Deg -> Sol_Ligase;
Partial_Deg -> Sol_Hook;
Inconsistent_Data -> Sol_LC; Inconsistent_Data -> Sol_Ab; Inconsistent_Data -> Sol_Quant; } कब्र Figure 3. A decision tree to guide troubleshooting for common western blot quantification issues.
Data Presentation & Protocols
Table 1: Experimental Controls for PROTAC Western Blot
| Control Type | Purpose | Example | Expected Outcome |
| Vehicle Control | To establish the baseline level of the target protein. | DMSO (or other solvent) | No change in BRD4 protein levels. |
| Proteasome Inhibitor | To confirm degradation is proteasome-dependent.[3] | Co-treatment with PROTAC + MG132 | BRD4 degradation is rescued or blocked. |
| E3 Ligase Ligand Alone | To ensure the E3 ligase binder itself does not affect BRD4 levels. | Thalidomide or Pomalidomide (for CRBN) | No change in BRD4 protein levels.[22] |
| Inactive Epimer/Control | To confirm that degradation is dependent on specific PROTAC stereochemistry. | A stereoisomer of the PROTAC that does not bind the target or E3 ligase. | No degradation of BRD4. |
| Positive Control Lysate | To verify that the antibody and detection system are working. | Lysate from a cell line with known high BRD4 expression. | A strong, clear band for BRD4 at the expected size. |
Detailed Protocol: Western Blot for BRD4 Degradation
This protocol provides a general framework. Optimization of antibody concentrations and incubation times is highly recommended.[16][23]
-
Cell Treatment: Plate cells (e.g., HeLa, 293T, or a relevant cancer cell line) to achieve 70-80% confluency. Treat with various concentrations of PROTAC BRD4 Degrader-9 and controls for the desired time points (e.g., 24 hours).[6]
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[23]
-
Normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer.
-
-
Sample Preparation & SDS-PAGE:
-
Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer.
-
Boil samples at 95-100°C for 5-10 minutes.
-
Load samples onto a 4-15% Tris-Glycine polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.[21]
-
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate the membrane with a validated primary antibody against BRD4 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Incubate with a primary antibody for a loading control (e.g., anti-Lamin B1) simultaneously if using a multiplex fluorescent system, or after stripping for chemiluminescence.
-
-
Washing and Secondary Antibody Incubation:
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection and Quantification:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
-
Image the blot using a digital imager. Avoid signal saturation by adjusting exposure times.[24]
-
Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the BRD4 band intensity to the corresponding loading control band intensity for each sample. Calculate the percentage of degradation relative to the vehicle-treated control.
-
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. marinbio.com [marinbio.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot Troubleshooting: Why Does The Observed Protein Molecular Weight (MW) Differ From The Calculated One? | Proteintech Group [ptglab.com]
- 13. BRD4 (pan) (E1Y1P) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 14. Mechanistic Analysis of the Role of Bromodomain-containing Protein 4 (BRD4) in BRD4-NUT Oncoprotein-induced Transcriptional Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. azurebiosystems.com [azurebiosystems.com]
- 16. Antibody Validation for Western Blotting | Cell Signaling Technology [cellsignal.com]
- 17. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. blog.cellsignal.com [blog.cellsignal.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 22. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antibody validation by Western Blot SOP #012 [protocols.io]
- 24. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Interpreting PROTAC BRD4 Degrader-9 Mass Spectrometry Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting mass spectrometry data for PROTAC BRD4 Degrader-9.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of native mass spectrometry (nMS) in analyzing PROTAC BRD4 degraders?
A1: Native mass spectrometry is a powerful label-free technique used to study the formation of the ternary complex, which consists of the BRD4 protein, the PROTAC degrader, and an E3 ubiquitin ligase (e.g., VCB - the complex of VHL, Elongin B, and Elongin C)[1][2][3]. It allows for the direct observation of the non-covalent interactions between these components in a single experiment, providing insights into the binding equilibrium and the presence of various intermediate binary complexes (e.g., BRD4-PROTAC or E3-PROTAC)[1][2]. This technique is valuable for the high-throughput screening and development of new PROTACs due to its rapid measurement time and straightforward data analysis[1][2].
Q2: What are the expected species to be observed in a typical native mass spectrum of a BRD4 degrader experiment?
A2: In a typical experiment, you can expect to observe several species, each with a characteristic mass-to-charge (m/z) ratio. These include:
-
Apo (unbound) BRD4 bromodomain (e.g., BRD4BD1 or BRD4BD2).
-
Apo E3 ligase complex (e.g., VCB).
-
Binary complex of BRD4 and the PROTAC degrader.
-
Binary complex of the E3 ligase and the PROTAC degrader.
The relative intensities of these species provide a semi-quantitative measure of complex formation[1].
Q3: How can I confirm the stoichiometry of the ternary complex?
A3: The stoichiometry of the ternary complex is confirmed by the accurate mass measurement of the complex using high-resolution native MS[1][5]. The expected molecular weight of a 1:1:1 ternary complex of the BRD4 bromodomain, the E3 ligase complex, and the PROTAC can be calculated and compared to the experimentally measured mass[1][5].
Q4: Can native MS be used to assess the selectivity of a BRD4 degrader for different bromodomains?
A4: Yes, a key advantage of native MS is its ability to perform competition experiments. By incubating the E3 ligase and the PROTAC with a mixture of different bromodomain substrates (e.g., BRD4BD1, BRD4BD2, BRD3BD2), you can determine the preferred binding partner by comparing the relative signal intensities of the different ternary complexes formed[2][4]. For instance, a higher intensity for the BRD4BD2-containing complex would indicate greater selectivity for this domain[2].
Q5: What is the "hook effect" and how does it manifest in mass spectrometry data?
A5: The "hook effect" is a phenomenon where the efficiency of ternary complex formation, and consequently protein degradation, decreases at high concentrations of the PROTAC degrader[1][6]. In mass spectrometry data, this is observed as a decrease in the relative intensity of the ternary complex peak at higher PROTAC concentrations, accompanied by an increase in the intensities of the binary complexes (BRD4-PROTAC and E3-PROTAC)[1][6]. This occurs because at high concentrations, the PROTAC saturates both the BRD4 protein and the E3 ligase in binary complexes, reducing the probability of a single PROTAC molecule bridging the two to form the ternary complex[1][6].
Troubleshooting Guides
Problem 1: No ternary complex is observed in the mass spectrum.
| Possible Cause | Troubleshooting Step |
| Low binding affinity or cooperativity. | The PROTAC may not effectively bridge BRD4 and the E3 ligase. Consider redesigning the PROTAC with a different linker length or exit vector. |
| Incorrect protein concentrations. | Verify the concentrations of BRD4 and the E3 ligase using a reliable method like a Bradford assay[4]. Ensure equimolar or appropriate stoichiometric ratios are used. |
| Suboptimal buffer conditions. | Native MS requires a volatile buffer like ammonium acetate to preserve non-covalent interactions[4]. Ensure the pH and salt concentration are optimized for complex stability. Avoid detergents and non-volatile salts. |
| PROTAC instability or precipitation. | Check the solubility and stability of the PROTAC in the assay buffer. The use of a small percentage of an organic solvent like DMSO (e.g., 0.5-1%) is common, but higher concentrations can be disruptive[4]. |
| Instrument settings are not optimized for non-covalent complexes. | Use "soft" ionization conditions (e.g., nano-electrospray ionization) and minimize collisional activation in the mass spectrometer to prevent in-source dissociation of the complex[7]. |
Problem 2: The observed mass of the ternary complex does not match the expected mass.
| Possible Cause | Troubleshooting Step |
| Adduct formation. | Non-volatile salts or other buffer components can form adducts with the complex, increasing its apparent mass. Ensure thorough buffer exchange into a volatile buffer like ammonium acetate[7]. |
| Incorrect stoichiometry. | The complex may be forming with a different stoichiometry than the expected 1:1:1. Re-evaluate the peaks to see if they correspond to other possible combinations. |
| Post-translational modifications or protein truncation. | Verify the mass of the individual protein components (BRD4 and E3 ligase) to ensure they match their expected sequences. |
Problem 3: High abundance of binary complexes and low abundance of the ternary complex.
| Possible Cause | Troubleshooting Step |
| Negative cooperativity. | The binding of the PROTAC to one protein may hinder its binding to the other. This is an inherent property of the system and may require PROTAC redesign. |
| "Hook effect" due to high PROTAC concentration. | Perform a PROTAC titration experiment to determine the optimal concentration for ternary complex formation[1]. A bell-shaped dose-response curve for the ternary complex intensity is indicative of the hook effect[6]. |
| Unequal binding affinities. | The PROTAC may have a much higher affinity for one of the proteins, leading to the preferential formation of one binary complex. |
Data Presentation
Table 1: Expected and Measured Molecular Weights for GNE-987 PROTAC Complexes [1][5][8]
| Species | Expected MW (Da) | Measured MW (Da) |
| BRD4B1 | 18814.8 | 18814.5 |
| VCB | 41377.3 | 41377.0 |
| GNE-987 | 948.5 | - |
| BRD4B1-GNE-987-VCB | 61140.6 | 61139.7 |
| BRD4B2 | 16999.0 | 16999.0 |
| BRD4B2-GNE-987-VCB | 59324.8 | 59325.2 |
Table 2: Relative Abundance of Species in a Native MS Experiment with PROTAC GNE-987 and BRD4B1/VCB [1]
| GNE-987 (µM) | Apo-Brd4B1 Ratio | Holo-Brd4B1 Ratio | Apo-VCB Ratio | Holo-VCB Ratio | Ternary Complex Ratio |
| 0 | 1.00 | 0.00 | 1.00 | 0.00 | 0.00 |
| 7.8 | ~0.25 | ~0.05 | 0.00 | ~0.05 | 0.70 |
| 62.5 | ~0.10 | ~0.30 | 0.00 | ~0.45 | ~0.15 |
Experimental Protocols
Protocol 1: Sample Preparation for Native Mass Spectrometry Analysis of PROTAC-induced Ternary Complexes [4]
-
Protein Preparation:
-
Express and purify the BRD4 bromodomain (e.g., BRD4BD1 or BRD4BD2) and the E3 ligase complex (e.g., VCB) using standard protocols.
-
Perform buffer exchange of the purified proteins into a volatile buffer, typically 100-200 mM ammonium acetate, pH 6.8-7.5, using methods like size-exclusion chromatography or buffer exchange spin columns.
-
Determine the final protein concentrations accurately.
-
-
PROTAC Solution Preparation:
-
Prepare a stock solution of the PROTAC degrader in 100% DMSO.
-
Create a series of working solutions by diluting the stock in the ammonium acetate buffer. It is important to maintain a constant, low percentage of DMSO (e.g., 0.5-1%) across all samples to minimize its effect on the protein complexes.
-
-
Complex Formation:
-
In a microcentrifuge tube, mix the BRD4 bromodomain and the E3 ligase complex to their final desired concentrations (e.g., 5 µM each).
-
Add the PROTAC working solution to the protein mixture to achieve the desired final PROTAC concentration. For titration experiments, prepare a series of samples with varying PROTAC concentrations.
-
Incubate the mixture at room temperature for a sufficient time to allow the binding equilibrium to be reached (e.g., 30 minutes).
-
-
Native Mass Spectrometry Analysis:
-
Introduce the sample into the mass spectrometer using a nano-electrospray ionization (nESI) source.
-
Acquire the mass spectra under "native" or "soft" conditions, which typically involve lower cone and collision energies to preserve non-covalent interactions.
-
Analyze the spectra to identify the m/z values of the different species (apo proteins, binary complexes, and the ternary complex).
-
Calculate the relative abundance of each species by integrating the peak areas of their respective charge state envelopes.
-
Visualizations
Caption: Mechanism of action for a PROTAC BRD4 degrader.
Caption: Experimental workflow for native MS analysis of PROTACs.
References
- 1. Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 6. refeyn.com [refeyn.com]
- 7. Native Mass Spectrometry: Recent Progress and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of BRD4 Degraders: PROTAC BRD4 Degrader-9 vs. dBET1
In the rapidly evolving field of targeted protein degradation, PROTACs (Proteolysis Targeting Chimeras) have emerged as a powerful modality to eliminate disease-causing proteins. Among the key targets is Bromodomain-containing protein 4 (BRD4), a transcriptional co-activator implicated in the development of various cancers. This guide provides a detailed comparison of two prominent BRD4-targeting PROTACs: PROTAC BRD4 Degrader-9 and dBET1, offering researchers a comprehensive overview of their efficacy based on available experimental data.
At a Glance: Key Differences
| Feature | This compound | dBET1 |
| E3 Ligase Recruited | von Hippel-Lindau (VHL) | Cereblon (CRBN) |
| BRD4 Binder | Novel BRD4-binding fragment | (+)-JQ1 |
| Reported Potency | High (in antibody-conjugated form) | Moderate to High |
Quantitative Efficacy Data
Table 1: this compound Efficacy Data (as an Antibody-Drug Conjugate)
| Cell Line | Antibody Conjugate | DC50 (nM) | Citation |
| PC3 (Prostate Cancer) | STEAP1 | 0.86 | [1][2][3][4] |
| PC3 (Prostate Cancer) | CLL1 | 7.6 | [1][2][3][4] |
A related unconjugated compound, PROTAC BRD4 Degrader-8, demonstrated a DC50 of 7.5 nM and an IC50 of 28 nM in PC3 cells, and an IC50 of 11 nM for MYC transcript suppression in MV4-11 cells, indicating the high intrinsic potency of the degrader molecule itself.[5]
Table 2: dBET1 Efficacy Data
| Cell Line | Assay Type | Value | Citation |
| Breast Cancer Cells | BRD4 Degradation (EC50) | 430 nM | |
| MV4-11 (AML) | Cell Proliferation (IC50) | 140 nM | [6] |
| Kasumi (AML) | Cell Proliferation (IC50) | 148.3 nM | [7] |
| NB4 (AML) | Cell Proliferation (IC50) | 335.7 nM | [7] |
| THP-1 (AML) | Cell Proliferation (IC50) | 355.1 nM | [7] |
| LNCaP (Prostate Cancer) | Cell Proliferation (IC50) | Reported | [8] |
| Du145 (Prostate Cancer) | Cell Proliferation (IC50) | Reported | [8] |
| PC3 (Prostate Cancer) | Cell Proliferation (IC50) | Reported | [8] |
Mechanism of Action: A Visual Representation
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The following diagram illustrates this general mechanism.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for Efficacy Comparison
To directly compare the efficacy of two PROTACs like this compound and dBET1, a standardized experimental workflow is essential. The following diagram outlines a typical process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 2417370-42-2|DC Chemicals [dcchemicals.com]
- 3. This compound - Immunomart [immunomart.org]
- 4. This compound - Ace Therapeutics [acetherapeutics.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Validating Target Engagement of BRD4 PROTAC Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methods used to validate the target engagement of Proteolysis Targeting Chimeras (PROTACs) designed to degrade Bromodomain-containing protein 4 (BRD4). We will use the well-characterized BRD4 degrader, MZ1, as a primary example to illustrate these techniques, offering a comparison of their utility and the data they generate.
Introduction to BRD4 PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.[1][2][3] A BRD4-targeting PROTAC, such as MZ1, consists of a ligand that binds to BRD4 (derived from the inhibitor JQ1), a linker, and a ligand that recruits an E3 ubiquitin ligase, in this case, Von Hippel-Lindau (VHL).[4] This induced proximity leads to the ubiquitination of BRD4 and its subsequent degradation by the proteasome.[5] Validating that the PROTAC effectively engages and degrades its intended target is a critical step in its development.[1][2][3]
dot
Caption: Mechanism of action for a BRD4-targeting PROTAC.
Methods for Validating Target Engagement
Several methods can be employed to confirm and quantify the degradation of BRD4. The choice of assay depends on the specific question being asked, throughput requirements, and available resources. Key validation techniques include Western Blotting, quantitative mass spectrometry (proteomics), and reporter assays.[1][2][3]
| Method | Principle | Key Readouts | Pros | Cons |
| Western Blot | Antibody-based detection of BRD4 protein levels in cell lysates. | Protein band intensity, DC50 (half-maximal degradation concentration), Dmax (maximum degradation). | Widely accessible, provides visual confirmation of degradation, relatively inexpensive. | Semi-quantitative, lower throughput, dependent on antibody quality. |
| Quantitative Proteomics (e.g., TMT-MS) | Unbiased, mass spectrometry-based quantification of thousands of proteins simultaneously. | Fold-change of BRD4 abundance, identification of off-target effects. | Highly quantitative, global proteome coverage, identifies off-targets. | Technically complex, expensive, lower throughput, requires specialized equipment. |
| HiBiT/NanoBRET Assays | Luciferase-based reporter system where BRD4 is tagged. Degradation leads to loss of luminescence. | Luminescence signal, kinetic degradation profiles. | High-throughput, real-time kinetics in live cells, highly sensitive. | Requires genetic engineering of cell lines, potential for tag interference. |
| TR-FRET Assay | Time-Resolved Fluorescence Resonance Energy Transfer to quantify protein levels in lysates. | FRET signal, DC50, Dmax. | Homogeneous (no-wash) format, high-throughput, quantitative. | Requires specific antibody pairs, can be prone to compound interference. |
Quantitative Data Comparison: BRD4 Degradation by MZ1
The following table summarizes representative data for the BRD4 degrader MZ1, showcasing its potency and selectivity.
| Assay | Cell Line | Parameter | Value | Reference |
| Western Blot | H661 | DC50 (BRD4) | 8 nM | [4] |
| Western Blot | H838 | DC50 (BRD4) | 23 nM | [4] |
| Western Blot | HeLa | Concentration for complete BRD4 degradation | 100 nM | [4] |
| Proteomics (TMT-MS) | HeLa | BRD4 Degradation (1 µM, 24h) | >95% | [6] |
| Proteomics (TMT-MS) | HeLa | BRD2/3 Degradation (1 µM, 24h) | Less than BRD4 | [6] |
| Anti-proliferative Assay | Mv4-11 (AML) | pEC50 | 7.6 | [4] |
Note: DC50 is the concentration of the compound that results in 50% degradation of the target protein. pEC50 is the negative logarithm of the EC50 value.
MZ1 demonstrates preferential degradation of BRD4 over its family members BRD2 and BRD3.[4][7] Complete degradation of BRD4 is achieved at 100 nM, while higher concentrations are needed for BRD2/3.[4]
Experimental Protocols
Below are detailed methodologies for key experiments used to validate BRD4 degradation.
1. Western Blot for BRD4 Degradation
This protocol is a standard method to visually assess and quantify changes in protein levels.
dot
References
- 1. Advancing target validation with PROTAC technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. MZ 1 | Active Degraders: R&D Systems [rndsystems.com]
- 5. Antibody–PROTAC Conjugates Enable HER2-Dependent Targeted Protein Degradation of BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. opnme.com [opnme.com]
- 7. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Utilizing PROTAC BRD4 Degrader-9 and its Inactive Control in Experimental Settings
For Researchers, Scientists, and Drug Development Professionals: This guide provides a comprehensive comparison of the potent BRD4-targeting PROTAC, PROTAC BRD4 Degrader-9, and the principles behind the use of an appropriate inactive control compound in research. Due to the absence of a commercially designated inactive control for this compound, this guide will use the well-characterized MZ1 and its inactive epimer, cis-MZ1, as a primary example to illustrate the experimental comparisons and the design principles for such critical negative controls.
This compound is a heterobifunctional molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the bromodomain and extra-terminal domain (BET) protein BRD4, leading to its ubiquitination and subsequent degradation by the proteasome. To ensure that the observed biological effects are due to the specific degradation of BRD4 and not off-target effects of the compound, it is crucial to use an inactive control in all experiments.
An ideal inactive control for a VHL-based PROTAC like this compound would be a molecule that retains the BRD4-binding moiety but has a modification to its VHL-binding ligand that abrogates its ability to recruit the E3 ligase. This ensures that the control compound has similar physical and chemical properties to the active PROTAC but cannot induce degradation.
Comparative Analysis: Active vs. Inactive PROTACs
To demonstrate the importance of an inactive control, the following tables summarize experimental data comparing the active BRD4 degrader MZ1 with its inactive control, cis-MZ1. These experiments highlight the key differences in their biological activity.
Table 1: In Vitro Antiproliferative Activity
| Compound | Cell Line | IC50 (nM) |
| MZ1 (Active) | ABC DLBCL | 49[1][2] |
| cis-MZ1 (Inactive Control) | ABC DLBCL | No significant activity |
Table 2: BRD4 Protein Degradation
| Compound | Cell Line | Treatment | BRD4 Degradation |
| MZ1 (Active) | HeLa | 1 µM for 24h | Significant degradation |
| cis-MZ1 (Inactive Control) | HeLa | 1 µM for 24h | No degradation[3] |
Table 3: Effect on Cell Cycle
| Compound | Cell Line | Treatment | Effect on Cell Cycle |
| MZ1 (Active) | OCI-LY-10 | 500 nmol/L | Accumulation in subG0 phase[2] |
| cis-MZ1 (Inactive Control) | OCI-LY-10 | 500 nmol/L | No changes in cell cycle[2] |
Visualizing the Mechanism and Workflow
To further elucidate the underlying processes, the following diagrams illustrate the mechanism of action of a BRD4 PROTAC and a typical experimental workflow for its evaluation.
Detailed Experimental Protocols
For accurate and reproducible results, detailed methodologies for the key experiments are provided below.
Western Blot for BRD4 Degradation
Objective: To quantify the levels of BRD4 protein in cells following treatment with this compound and an inactive control.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BRD4 (e.g., Cell Signaling Technology #13440)
-
Primary antibody against a loading control (e.g., GAPDH, β-actin, or α-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound, the inactive control, and vehicle (DMSO) for the desired time points (e.g., 4, 8, 16, 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify band intensities using densitometry software.
MTT Assay for Cell Viability
Objective: To assess the effect of this compound and an inactive control on cell proliferation and viability.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound, the inactive control, and vehicle (DMSO) in triplicate.
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
FACS Analysis for Cell Cycle
Objective: To determine the effect of this compound and an inactive control on the cell cycle distribution.
Materials:
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound, the inactive control, and vehicle (DMSO) at a specific concentration for a defined period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing, and incubate for at least 30 minutes on ice.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases).
By diligently employing an appropriate inactive control alongside the active this compound in these fundamental assays, researchers can confidently attribute the observed biological outcomes to the specific degradation of the BRD4 protein, thereby generating robust and reliable data.
References
PROTAC BRD4 Degrader-9 selectivity against other BET proteins
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, PROTACs (Proteolysis Targeting Chimeras) have emerged as a powerful modality to eliminate disease-causing proteins. Among these, degraders targeting the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have shown significant therapeutic promise in oncology and beyond. A critical attribute of any PROTAC is its selectivity for the intended target over other closely related proteins. This guide provides a comparative analysis of the selectivity of prominent PROTAC BRD4 degraders against other BET family members: BRD2, BRD3, and the testis-specific BRDT.
Mechanism of Action: PROTAC-mediated Protein Degradation
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system. They consist of two distinct ligands connected by a linker: one binds to the target protein (e.g., BRD4), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.
Figure 1. Mechanism of PROTAC-mediated protein degradation.
Comparative Selectivity of Leading BRD4 Degraders
The selectivity of a PROTAC is a key determinant of its therapeutic window and potential off-target effects. The following table summarizes the binding affinities (Kd) and degradation potencies (DC50) of several well-characterized BET protein degraders against BRD2, BRD3, and BRD4. Lower values indicate higher affinity and potency, respectively.
| Degrader | Target Protein | Binding Affinity (Kd, nM) | Degradation Potency (DC50, nM) | E3 Ligase Recruited |
| ARV-771 | BRD2 (BD1/BD2) | 34 / 4.7[1][2] | <5[2] | VHL |
| BRD3 (BD1/BD2) | 8.3 / 7.6[1][2] | <5[2] | ||
| BRD4 (BD1/BD2) | 9.6 / 7.6[1][2] | <5[2] | ||
| dBET1 | BRD2 | - | Degraded[3][4] | CRBN |
| BRD3 | - | Degraded[3][4] | ||
| BRD4 | IC50 = 20[3][4] | EC50 = 430[4] | ||
| MZ1 | BRD2 (BD1/BD2) | 62 / 60[5] | - | VHL |
| BRD3 (BD1/BD2) | 21 / 13[5] | - | ||
| BRD4 (BD1/BD2) | 39 / 15[5] | Preferential degradation of BRD4 over BRD2 and BRD3[6] |
Experimental Protocols
Accurate assessment of PROTAC selectivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays used to characterize BRD4 degraders.
Experimental Workflow for Determining Protein Degradation
Figure 2. Workflow for determining protein degradation.
Western Blotting for Protein Degradation
This method is a gold standard for assessing the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC degrader for a specified time course (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and then incubate with primary antibodies specific for BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH or β-actin). Following primary antibody incubation, wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. The DC50 value (the concentration at which 50% of the target protein is degraded) can be calculated by plotting the percentage of remaining protein against the log of the PROTAC concentration and fitting the data to a dose-response curve.
Isothermal Titration Calorimetry (ITC) for Binding Affinity (Kd)
ITC directly measures the heat change that occurs upon binding of two molecules, providing a direct measurement of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Sample Preparation: Prepare the purified bromodomain of the target protein (e.g., BRD4-BD1) and the PROTAC in the same, precisely matched buffer to minimize heats of dilution.[7] Degas both solutions before the experiment.
-
ITC Experiment: Load the protein solution into the sample cell of the calorimeter and the PROTAC solution into the injection syringe.[8] The experiment consists of a series of small injections of the PROTAC into the protein solution.
-
Data Acquisition: The instrument measures the heat released or absorbed after each injection.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of the PROTAC to the protein. This binding isotherm is then fitted to a suitable binding model to determine the Kd, stoichiometry, and enthalpy of the interaction.
Cellular Target Engagement and Degradation Assays (NanoBRET™ and HiBiT)
These bioluminescence-based assays allow for the real-time measurement of target engagement and degradation in live cells.
-
NanoBRET™ Target Engagement: This assay measures the binding of a PROTAC to its target protein in living cells.[9] Cells are engineered to express the target protein fused to a NanoLuc® luciferase. A fluorescent tracer that binds to the same site as the PROTAC is added. When the PROTAC displaces the tracer, the Bioluminescence Resonance Energy Transfer (BRET) signal decreases in a dose-dependent manner, allowing for the determination of intracellular target engagement.
-
HiBiT Protein Degradation Assay: This assay provides a quantitative measure of protein degradation kinetics.[3][10] The target protein is endogenously tagged with a small 11-amino-acid peptide (HiBiT) using CRISPR/Cas9.[3] In the presence of a larger complementary subunit (LgBiT), a bright luminescent signal is produced.[3] Upon PROTAC-mediated degradation of the HiBiT-tagged target protein, the luminescence decreases, allowing for real-time, quantitative monitoring of protein degradation and calculation of parameters like DC50 and Dmax (maximum degradation).[3][10]
Conclusion
The selectivity of PROTAC BRD4 degraders is a multifaceted property influenced by the specific warhead, linker, and E3 ligase recruiter. While pan-BET degraders like ARV-771 potently degrade BRD2, BRD3, and BRD4, other degraders such as MZ1 exhibit a degree of preferential degradation for BRD4.[1][2][6] The choice of a specific degrader will depend on the therapeutic context and the desired biological outcome. The experimental protocols outlined in this guide provide a robust framework for researchers to characterize the selectivity and efficacy of novel BRD4-targeting PROTACs, facilitating the development of next-generation protein degraders with improved therapeutic profiles.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 8. Isothermal titration calorimetry [cureffi.org]
- 9. selvita.com [selvita.com]
- 10. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
Unveiling Transcriptional Landscapes: A Comparative Guide to PROTAC BRD4 Degraders and BRD4 Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuanced differences between targeted protein degradation and inhibition is paramount. This guide provides an objective comparison of the transcriptional impact of PROTAC BRD4 degraders versus small-molecule BRD4 inhibitors, supported by experimental data and detailed methodologies.
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have emerged as critical regulators of gene expression, making them a key target in oncology and other therapeutic areas.[1] While small-molecule inhibitors have shown promise by blocking the function of BRD4, a newer modality, Proteolysis Targeting Chimeras (PROTACs), offers an alternative strategy: complete and sustained degradation of the BRD4 protein. This fundamental difference in the mechanism of action translates to distinct and often more profound effects on the cellular transcriptional landscape.
Executive Summary of Transcriptional Impact
PROTAC BRD4 degraders and BRD4 inhibitors both aim to disrupt BRD4-dependent gene transcription, which is often crucial for cancer cell proliferation and survival. However, studies consistently demonstrate that the catalytic, degradation-based mechanism of PROTACs leads to a more robust and durable transcriptional response compared to the occupancy-driven mechanism of inhibitors.
| Feature | PROTAC BRD4 Degrader | BRD4 Inhibitor |
| Mechanism of Action | Catalytic degradation of BRD4 protein | Competitive inhibition of BRD4 bromodomains |
| Effect on BRD4 Protein | Elimination of the protein | Reversible binding and potential for accumulation |
| Transcriptional Repression | More profound and sustained | Often partial and transient |
| Key Oncogene Downregulation (e.g., c-MYC, EZH2) | Significant and durable suppression | Partial and often less sustained suppression |
| Phenotypic Outcome | Often superior cytotoxicity and anti-proliferative effects | Effective, but may be limited by transient inhibition |
Comparative Transcriptional Profiling Data
Direct comparative studies using RNA-sequencing (RNA-seq) have elucidated the differential impact of BRD4 degraders and inhibitors on the transcriptome.
Case Study 1: PROTAC Degrader QCA570 vs. Inhibitor JQ1 in Bladder Cancer
In a study on bladder cancer cell lines, the BRD4 degrader QCA570 was compared to the well-characterized BRD4 inhibitor JQ1. The results demonstrated a significantly more potent suppression of key oncogenic transcripts by the degrader.
| Gene | Treatment | Cell Line | Fold Change (mRNA level) |
| c-MYC | QCA570 | J82 | Significantly greater reduction than JQ1[2] |
| JQ1 | J82 | Partial reduction[2] | |
| EZH2 | QCA570 | J82 | Significantly greater reduction than JQ1[2] |
| JQ1 | J82 | Partial reduction[2] | |
| c-MYC | QCA570 | T24 | Significantly greater reduction than JQ1[2] |
| JQ1 | T24 | Partial reduction[2] | |
| EZH2 | QCA570 | T24 | Significantly greater reduction than JQ1[2] |
| JQ1 | T24 | Partial reduction[2] |
Quantitative values for fold changes were not explicitly provided in the referenced text, but the qualitative difference was consistently highlighted as "much more suppression" for QCA570.
Case Study 2: PROTAC Degrader ARV-825 vs. Inhibitors in T-cell Acute Lymphoblastic Leukemia (T-ALL)
In T-ALL cell lines, the BRD4 PROTAC degrader ARV-825 was shown to have superior cytotoxicity compared to BRD4 inhibitors JQ1 and OTX015.[3] RNA-seq analysis revealed that ARV-825 perturbed the H3K27Ac-Myc pathway and reduced c-Myc protein levels, contributing to its potent anti-leukemic effects.[3]
| Cell Line | IC50 (ARV-825) | IC50 (JQ1) | IC50 (dBET1) |
| Jurkat | 0.254 ± 0.011 µM | 0.857 ± 0.095 µM | 0.981 ± 0.069 µM |
| 6T-CEM | 0.389 ± 0.019 µM | 1.117 ± 0.088 µM | 2.474 ± 0.107 µM |
| Molt4 | 0.534 ± 0.081 µM | 1.910 ± 0.102 µM | 1.748 ± 0.173 µM |
| CCRF | 0.125 ± 0.014 µM | 1.064 ± 0.096 µM | 1.145 ± 0.059 µM |
This table showcases the superior potency of the PROTAC degrader in inhibiting cell viability, which is a downstream consequence of its more profound transcriptional effects.
Mechanisms of Action: A Visual Comparison
The distinct mechanisms of BRD4 inhibitors and PROTAC degraders are central to their differential effects on gene transcription.
Caption: Mechanism of a BRD4 inhibitor.
Caption: Mechanism of a PROTAC BRD4 degrader.
Experimental Protocols
Transcriptional Profiling via RNA-Sequencing
The following is a generalized protocol for conducting a comparative transcriptional profiling study of a PROTAC BRD4 degrader versus a BRD4 inhibitor.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, J82, T24, or relevant cancer cell line) at an appropriate density in 6-well plates and allow them to adhere and reach logarithmic growth phase.
-
Treat cells with the PROTAC BRD4 degrader, the BRD4 inhibitor, or a vehicle control (e.g., DMSO) at predetermined concentrations and for various time points (e.g., 6, 12, 24, 48, and 72 hours).
2. RNA Isolation:
-
Harvest the cells and lyse them using a suitable lysis buffer (e.g., TRIzol reagent or a kit-based lysis buffer).
-
Isolate total RNA using a standard protocol, such as phenol-chloroform extraction followed by isopropanol precipitation, or a column-based RNA purification kit.
-
Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high integrity (RIN > 8).
3. cDNA Library Preparation and Sequencing:
-
Deplete ribosomal RNA (rRNA) from the total RNA samples.
-
Construct cDNA libraries from the rRNA-depleted RNA using a commercial kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina). This process typically involves:
-
RNA fragmentation.
-
First and second-strand cDNA synthesis.
-
End-repair and A-tailing.
-
Ligation of sequencing adapters.
-
PCR amplification of the library.
-
-
Assess the quality and size distribution of the prepared libraries using a bioanalyzer.
-
Perform high-throughput sequencing on an Illumina platform (e.g., HiSeq or NovaSeq) to generate paired-end reads.
4. Data Analysis Workflow:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to a reference genome (e.g., hg38 for human) using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Utilize packages like DESeq2 or edgeR in R to normalize the read counts and perform statistical analysis to identify differentially expressed genes between the treatment groups and the control. Set a significance threshold (e.g., adjusted p-value < 0.05 and log2 fold change > 1 or < -1).
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the lists of differentially expressed genes to identify enriched biological processes and pathways.
Caption: A typical workflow for transcriptional profiling.
Conclusion
The available data strongly indicate that PROTAC BRD4 degraders offer a more profound and sustained impact on the transcriptome compared to traditional BRD4 inhibitors. By eliminating the BRD4 protein, degraders can overcome the limitations of transient, occupancy-based inhibition, leading to a more robust downregulation of key oncogenes and consequently, more potent anti-cancer effects. This guide provides a framework for understanding and evaluating these differences, empowering researchers to make informed decisions in their drug discovery and development endeavors.
References
A Comparative Guide to the Pharmacokinetics and Pharmacodynamics of PROTAC BRD4 Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of PROTAC BRD4 Degrader-9 and other prominent BRD4-targeting PROTACs. While specific in vivo PK and PD data for the standalone this compound molecule are not publicly available, this document summarizes its known characteristics and presents a detailed comparison with well-characterized alternatives: ARV-110, dBET1, and MZ1. Furthermore, it outlines standard experimental protocols essential for the preclinical evaluation of these molecules.
Mechanism of Action: PROTAC-mediated BRD4 Degradation
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of target proteins. They consist of a ligand that binds to the target protein (in this case, BRD4), a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: General mechanism of action of a BRD4-targeting PROTAC.
Quantitative Comparison of BRD4 Degraders
The following table summarizes the available pharmacokinetic and pharmacodynamic data for this compound and its alternatives. It is important to note that the data for this compound is limited to its antibody-drug conjugate form.
| Parameter | This compound | ARV-110 | dBET1 | MZ1 |
| E3 Ligase Ligand | von Hippel-Lindau (VHL) | Cereblon (CRBN) | Cereblon (CRBN) | von Hippel-Lindau (VHL) |
| Target Ligand | Undisclosed BRD4 Ligand | Undisclosed AR Ligand (also degrades BRD4) | JQ1 | JQ1 |
| In Vitro DC50 | 0.86 nM (with STEAP1 Ab in PC3 cells)[1][2][3][], 7.6 nM (with CLL1 Ab in PC3 cells)[1][2][3][] | ~1 nM (AR degradation in VCaP cells)[5] | ~100 nM (BRD4 degradation in MV4;11 cells)[6] | 2-20 nM (BRD4 degradation depending on cell line)[7][8] |
| Administration Route | Intravenous (as ADC) | Oral[9][10][11][12] | Intraperitoneal[6][13][14] | Intravenous, Subcutaneous[7] |
| Oral Bioavailability | N/A | Rat: 23.83%, Mouse: 37.89%[10][12] | Low (not typically administered orally) | Very low[7] |
| Plasma Half-life (t1/2) | N/A | N/A | Mouse: 6.69 hr[13] | Rat: 1.52 hr, Mouse: 1.04 hr (IV)[7] |
| In Vivo Efficacy | N/A (standalone) | Significant tumor growth inhibition in prostate cancer xenograft models[5][15] | Attenuated tumor progression in a leukemia xenograft model[6][14] | Anti-tumor activity in diffuse large B-cell lymphoma models[16] |
| In Vivo Target Degradation | N/A (standalone) | >90% AR degradation in vivo[17] | Acute BRD4 degradation observed 4 hours post-dose[6][14] | Strong BRD4 downregulation in vivo[16] |
Experimental Protocols
To fully characterize the pharmacokinetic and pharmacodynamic profile of this compound, a series of standard preclinical experiments would be required.
Pharmacokinetic Analysis
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC.
Methodology: LC-MS/MS Analysis of Plasma Samples [10][12]
-
Animal Dosing: Administer the PROTAC to rodents (e.g., mice or rats) via intravenous (IV) and oral (PO) routes at a defined dose.
-
Sample Collection: Collect blood samples at various time points post-administration.
-
Plasma Preparation: Separate plasma from whole blood by centrifugation.
-
Sample Extraction: Extract the PROTAC from plasma samples using protein precipitation or liquid-liquid extraction.
-
LC-MS/MS Analysis: Quantify the concentration of the PROTAC in the extracted samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Calculate key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. This compound|CAS 2417370-42-2|DC Chemicals [dcchemicals.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pardon Our Interruption [opnme.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The bromodomain and extra-terminal domain degrader MZ1 exhibits preclinical anti-tumoral activity in diffuse large B-cell lymphoma of the activated B cell-like type - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of PROTAC BRD4 Degrader-9
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of PROTAC BRD4 Degrader-9, a potent research chemical. Adherence to these procedures is critical due to the compound's potential hazards.
Safety and Handling Profile
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] All handling and disposal procedures must be conducted in accordance with these hazards.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
-
Ventilation: Use the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
-
Environmental Protection: Crucially, avoid releasing the chemical into the environment.[1]
Quantitative Hazard Classification
The following table summarizes the Globally Harmonized System (GHS) classification for this compound.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects |
Data sourced from the this compound Safety Data Sheet.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical final step in the experimental workflow. The following protocol outlines the necessary steps for safe and compliant disposal.
Experimental Protocol: Waste Disposal
-
Waste Segregation:
-
Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, empty vials).
-
The container must be made of a material compatible with the chemical and its solvent.
-
-
Labeling:
-
Label the hazardous waste container with the full chemical name: "this compound".
-
Include the appropriate GHS hazard pictograms (e.g., skull and crossbones, environment).
-
Indicate the approximate concentration and quantity of the waste.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure area for hazardous waste.
-
This area should be cool, well-ventilated, and away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through an approved and licensed waste disposal contractor.
-
Follow all local, state, and federal regulations for hazardous waste disposal. The Safety Data Sheet explicitly states to "Dispose of contents/ container to an approved waste disposal plant".[1]
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling PROTAC BRD4 Degrader-9
For researchers, scientists, and drug development professionals, ensuring laboratory safety and procedural accuracy is paramount. This guide provides essential safety and logistical information for the handling and disposal of PROTAC BRD4 Degrader-9 (CAS No. 2417370-42-2), a potent and selective degrader of the BRD4 protein. By offering clear, step-by-step guidance, this document aims to be the preferred resource for laboratory safety and chemical handling, fostering a culture of safety and precision in your research endeavors.
This compound is a bifunctional molecule that induces the degradation of the BRD4 protein by hijacking the ubiquitin-proteasome system.[1][2][3] It is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects. Adherence to the following safety protocols is crucial to minimize risk and ensure the integrity of your experiments.
Personal Protective Equipment (PPE) and Handling
When working with this compound, a comprehensive approach to personal protection is mandatory. The following PPE should be worn at all times in the laboratory setting:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.
-
Hand Protection: Nitrile gloves should be worn to prevent skin contact. Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Body Protection: A lab coat must be worn to protect personal clothing and skin.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Line | Reference |
| DC50 (conjugated with STEAP1 antibody) | 0.86 nM | PC3 (prostate cancer) | [4][5][6][] |
| DC50 (conjugated with CLL1 antibody) | 7.6 nM | PC3 (prostate cancer) | [4][5][6][] |
Experimental Protocols
Preparation of Stock Solutions
-
Solvent Selection: Prepare stock solutions by dissolving this compound in an appropriate solvent such as DMSO.
-
Concentration: For a 10 mM stock solution, dissolve 13.13 mg of the compound (Molecular Weight: 1312.50 g/mol ) in 1 mL of DMSO.
-
Storage: Stock solutions should be stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[5] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes.
In Vitro Assay: Western Blot for BRD4 Degradation
This protocol outlines the steps to assess the degradation of BRD4 protein in a selected cell line after treatment with this compound.[8]
-
Cell Seeding: Plate the desired cell line (e.g., PC3) in a 12-well or 24-well plate at an appropriate density to achieve 70-80% confluency on the day of treatment.
-
Compound Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control if available. Incubate for the desired time points (e.g., 4, 8, 16, 24 hours).[9][10]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for BRD4. Also, probe for a loading control (e.g., α-Tubulin, GAPDH) to ensure equal protein loading.[9][10]
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to the loading control. Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
-
Solid Waste: Contaminated lab supplies (e.g., pipette tips, tubes, gloves) should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: All solutions containing the compound should be collected in a clearly labeled, sealed hazardous waste container. Do not dispose of down the drain.
-
Disposal Procedure: Follow your institution's guidelines for the disposal of hazardous chemical waste. If unsure, consult your institution's Environmental Health and Safety (EHS) department.
Visualizing the Mechanism and Workflow
To further clarify the processes involved, the following diagrams illustrate the signaling pathway of PROTAC-mediated protein degradation and the experimental workflow for assessing BRD4 degradation.
Figure 1. Mechanism of PROTAC-mediated degradation of BRD4 protein.
Figure 2. Experimental workflow for Western Blot analysis.
References
- 1. biocompare.com [biocompare.com]
- 2. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. This compound|CAS 2417370-42-2|DC Chemicals [dcchemicals.com]
- 8. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
